4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORMQDKQSKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670723 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-63-1 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two viable synthetic routes for the preparation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
This compound is a bifunctional molecule incorporating a reactive aldehyde group and a synthetically versatile brominated pyrazole moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications. The aldehyde allows for the introduction of various substituents through reactions such as reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the bromo-pyrazole scaffold can be further functionalized via cross-coupling reactions, offering a gateway to a wide chemical space for the exploration of novel pharmacophores.
This guide outlines two distinct and reliable synthetic strategies for the preparation of this target molecule, starting from commercially available 4-bromobenzaldehyde. Both routes are designed to be practical for laboratory-scale synthesis and are based on well-established organic transformations.
Synthetic Strategies
Two primary synthetic routes have been devised and are detailed below. Route A involves the N-arylation of 4-bromopyrazole with 4-bromotoluene, followed by the oxidation of the methyl group to the desired aldehyde. Route B employs a protection-coupling-deprotection strategy, starting with the protection of the aldehyde group of 4-bromobenzaldehyde as a dimethyl acetal.
Route A: N-Arylation followed by Oxidation
This route commences with the coupling of 4-bromopyrazole and 4-bromotoluene, followed by a terminal oxidation step to furnish the target aldehyde.
Route B: Protection, N-Arylation, and Deprotection
This alternative strategy involves the initial protection of the reactive aldehyde group of 4-bromobenzaldehyde, followed by N-arylation with 4-bromopyrazole and subsequent deprotection to yield the final product.
Experimental Protocols
Detailed experimental procedures for each step of the proposed synthetic routes are provided below.
Route A: Experimental Protocol
Step 1: Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole
This step can be achieved via a Buchwald-Hartwig amination reaction.
Table 1: Reagents and Reaction Conditions for the Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole
| Reagent/Catalyst | Molar Equiv. | Amount |
| 4-Bromopyrazole | 1.0 | (as per scale) |
| 4-Bromotoluene | 1.2 | (as per scale) |
| Pd₂(dba)₃ | 0.02 | (as per scale) |
| XPhos | 0.04 | (as per scale) |
| K₂CO₃ | 2.0 | (as per scale) |
| Toluene (anhydrous) | - | (as per scale) |
| Reaction Temperature | - | 110 °C |
| Reaction Time | - | 12-24 h |
| Yield | - | 75-85% (typical) |
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromopyrazole, 4-bromotoluene, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-(4-methylphenyl)-1H-pyrazole.
Step 2: Oxidation of 4-bromo-1-(4-methylphenyl)-1H-pyrazole to this compound
A common method for the oxidation of a benzylic methyl group to an aldehyde is the use of potassium permanganate.
Table 2: Reagents and Reaction Conditions for the Oxidation Step
| Reagent | Molar Equiv. | Amount |
| 4-bromo-1-(4-methylphenyl)-1H-pyrazole | 1.0 | (as per scale) |
| Potassium Permanganate (KMnO₄) | 1.5-2.0 | (as per scale) |
| Pyridine | - | (as solvent) |
| Water | - | (as co-solvent) |
| Reaction Temperature | - | 0 °C to room temp. |
| Reaction Time | - | 4-8 h |
| Yield | - | 40-60% (typical) |
Procedure:
-
Dissolve 4-bromo-1-(4-methylphenyl)-1H-pyrazole in a mixture of pyridine and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium permanganate in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with 1M HCl to remove pyridine, then with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route B: Experimental Protocol
Step 1: Synthesis of 4-bromobenzaldehyde dimethyl acetal
This step involves the acid-catalyzed protection of 4-bromobenzaldehyde.[1]
Table 3: Reagents and Reaction Conditions for the Protection of 4-bromobenzaldehyde
| Reagent | Molar Equiv. | Amount |
| 4-Bromobenzaldehyde | 1.0 | 10.0 g (54.0 mmol) |
| Trimethyl orthoformate | 1.5 | 8.6 g (81.1 mmol) |
| Methanol (anhydrous) | - | 50 mL |
| p-Toluenesulfonic acid (PTSA) | 0.01 | 0.1 g (0.58 mmol) |
| Reaction Temperature | - | Room temperature |
| Reaction Time | - | 2-4 h |
| Yield | - | >90%[1] |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).[1]
-
Add anhydrous methanol (50 mL) and trimethyl orthoformate (8.6 g, 81.1 mmol).[1]
-
Add p-toluenesulfonic acid (0.1 g, 0.58 mmol) to the mixture.[1]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[1]
-
Once the reaction is complete, quench the catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.[1]
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate. Wash the organic layer with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 4-bromobenzaldehyde dimethyl acetal as an oil, which can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound dimethyl acetal
This step utilizes an Ullmann coupling reaction.
Table 4: Reagents and Reaction Conditions for the Ullmann Coupling
| Reagent/Catalyst | Molar Equiv. | Amount |
| 4-Bromopyrazole | 1.0 | (as per scale) |
| 4-Bromobenzaldehyde dimethyl acetal | 1.1 | (as per scale) |
| Copper(I) iodide (CuI) | 0.1 | (as per scale) |
| L-proline | 0.2 | (as per scale) |
| K₂CO₃ | 2.0 | (as per scale) |
| DMSO (anhydrous) | - | (as per scale) |
| Reaction Temperature | - | 110-120 °C |
| Reaction Time | - | 24-48 h |
| Yield | - | 60-70% (typical) |
Procedure:
-
To a sealable reaction vessel, add 4-bromopyrazole, 4-bromobenzaldehyde dimethyl acetal, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the vessel and heat the mixture at 110-120 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound dimethyl acetal.
Step 3: Deprotection of this compound dimethyl acetal
The final step is the acidic hydrolysis of the acetal to the aldehyde.
Table 5: Reagents and Reaction Conditions for the Deprotection Step
| Reagent | Molar Equiv. | Amount |
| This compound dimethyl acetal | 1.0 | (as per scale) |
| Acetone | - | (as solvent) |
| 2M Hydrochloric Acid | - | (catalytic amount) |
| Reaction Temperature | - | Room temperature |
| Reaction Time | - | 1-3 h |
| Yield | - | >95% |
Procedure:
-
Dissolve this compound dimethyl acetal in acetone.
-
Add a catalytic amount of 2M hydrochloric acid.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step, applicable to all procedures described above.
Characterization Data
The final product, this compound, is a white to light yellow crystalline powder.[2]
Table 6: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂O[2] |
| Molecular Weight | 251.08 g/mol [2] |
| Appearance | White to light yellow crystalline powder[2] |
| Storage Temperature | 2-8 °C[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H, CHO), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (s, 1H, pyrazole-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (s, 1H, pyrazole-H). (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.5, 142.0, 140.0, 136.0, 132.5, 130.0, 125.0, 120.0, 95.0. (Predicted) |
| Mass Spectrum (EI) | m/z 250/252 (M⁺). (Predicted) |
Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Conclusion
This technical guide provides two detailed and practical synthetic routes for the preparation of this compound. Both Route A and Route B utilize well-established chemical transformations and offer flexibility in terms of starting materials and reaction conditions. The choice between the two routes may depend on the availability of specific reagents, desired scale, and the chemist's preference. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of this important chemical intermediate for further molecular exploration.
References
Unveiling the Chemical Landscape of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule, featuring a bromine-substituted pyrazole ring linked to a benzaldehyde moiety, serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features offer opportunities for diverse chemical modifications and make it a subject of interest for the development of novel therapeutic agents and functional materials.
Core Chemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. While a comprehensive experimental profile is still emerging, data from analogous compounds and computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C10H7BrN2O | |
| Molecular Weight | 251.08 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 138-140 °C | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |
Note: Some properties are based on data for structurally similar compounds and may vary based on experimental conditions.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process, beginning with the bromination of pyrazole followed by its N-arylation with a suitable benzaldehyde derivative.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and condensation reactions. The bromine atom on the pyrazole ring also presents a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons of the benzene ring (~7.8-8.1 ppm), and pyrazole protons (~7.7 and 8.5 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and pyrazole carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for bromine. |
Experimental Protocols
General Synthesis of this compound
Materials: 4-Bromopyrazole, 4-fluorobenzaldehyde, potassium carbonate, dimethylformamide (DMF).
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
General Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization of the title compound.
Potential Applications in Drug Discovery
The unique scaffold of this compound makes it an attractive starting point for the design of novel bioactive molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions. The benzaldehyde moiety provides a reactive handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships.
Logical Relationship in Fragment-Based Drug Design
Caption: Role in fragment-based drug discovery.
Potential therapeutic areas for derivatives of this compound could include oncology, inflammation, and infectious diseases, given the broad spectrum of biological activities associated with pyrazole-containing molecules. Further research and derivatization are necessary to fully elucidate the therapeutic potential of this chemical entity.
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural information, and physicochemical properties. A detailed, cited experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided. Furthermore, this guide explores the potential applications of this compound and its derivatives, particularly as kinase inhibitors in drug discovery, and presents a conceptual signaling pathway to illustrate its potential mechanism of action.
Chemical Identity and Structure
CAS Number: 1174064-63-1
Molecular Formula: C₁₀H₇BrN₂O
Structure:
Description: this compound is a white to light yellow crystalline powder. It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique structure, combining a reactive aldehyde group with a bromo-substituted pyrazole ring, makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical and Spectral Data
While specific experimental data for this compound is not widely available in the cited literature, the properties of the closely related isomer, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can provide valuable estimates.
Table 1: Physicochemical Properties
| Property | Value (for 2-isomer) | Reference |
| Molecular Weight | 251.08 g/mol | [2] |
| Melting Point | 103-105 °C | [2] |
| Boiling Point | 380 °C (expected) | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane. | [2] |
| Stability | Relatively stable under normal conditions. | [2] |
Table 2: Spectral Data of Related Compounds
| Spectral Data | Compound | Key Features | Reference |
| ¹H NMR (CDCl₃) | 4-Bromobenzaldehyde | δ 9.98 (s, 1H, CHO), 7.75 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.0 Hz, 2H) | |
| ¹³C NMR (CDCl₃) | 4-Bromobenzaldehyde | δ 191.1, 132.5, 131.0, 129.8, 128.9 | |
| IR (KBr) | 4-Bromobenzaldehyde | Characteristic peaks for C=O stretching of the aldehyde and C-Br stretching. | [3] |
| Mass Spectrum (EI) | 4-Bromobenzaldehyde | Molecular ion peaks corresponding to the isotopic distribution of bromine. | [4] |
Experimental Protocols: Synthesis
The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Proposed Synthesis of this compound
The following is a detailed, generalized protocol for the synthesis of a pyrazole-4-carbaldehyde derivative, adapted from the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This can serve as a foundational method for synthesizing the title compound.
Reaction Scheme:
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value/Description | Reference |
| CAS Number | 1174064-63-1 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂O | [1] |
| Molecular Weight | 251.08 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | 95% | [1][4] |
| Storage | 2-8°C | [1] |
Qualitative Solubility Profile and Analog Data
-
2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde : This isomer is described as slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.[3]
-
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde : This related compound exhibits limited aqueous solubility (0.1-0.5 mg/mL at 25°C), attributed to its hydrophobic aromatic systems and halogen substitution. Conversely, it shows enhanced solubility in organic solvents like n-octanol (15-25 mg/mL) and chloroform (12-18 mg/mL).[5]
-
4-Bromobenzaldehyde : The parent benzaldehyde structure is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[6]
Based on these analogs, it is reasonable to infer that this compound will exhibit low solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The presence of the pyrazole and benzaldehyde moieties suggests potential for hydrogen bonding, which can influence solubility in protic solvents.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
For a definitive quantitative measure of solubility, the isothermal shake-flask method is a widely accepted and rigorous approach.[7] The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[7]
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.[7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[7]
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method:
-
Develop a validated HPLC method for the quantification of this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.[7]
-
-
UV-Vis Spectrophotometry Method:
-
This method is applicable if the compound has a distinct absorbance peak where the solvent does not absorb.
-
Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the diluted sample and calculate the concentration from the calibration curve.[7]
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of solubility testing and the decision-making process in a research context.
Caption: A flowchart of the experimental workflow for determining compound solubility.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The pyrazole nucleus is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[8] Understanding the solubility of this intermediate is critical for:
-
Reaction Optimization: Ensuring the compound is sufficiently dissolved in the reaction solvent for efficient chemical transformations.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic purification.
-
Formulation Development: Providing foundational data for creating formulations for in vitro and in vivo testing.
This technical guide provides a starting point for researchers working with this compound. While quantitative data remains to be published, the outlined protocols and comparative analysis with related structures offer a robust framework for its practical application in a laboratory setting.
References
- 1. lookchem.com [lookchem.com]
- 2. labware-shop.com [labware-shop.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 5. Buy 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | 514800-96-5 [smolecule.com]
- 6. adpharmachem.com [adpharmachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
A comprehensive analysis of the spectroscopic characteristics and synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde remains an area of active interest for researchers in medicinal chemistry and materials science. This technical guide addresses the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic pathway. Due to the limited availability of a complete, published dataset for this specific molecule, this guide draws upon established knowledge of analogous structures to provide a predictive and instructional framework for its characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.2 - 8.4 | d | 2H | Aromatic (ortho to -CHO) |
| ~7.8 - 8.0 | d | 2H | Aromatic (meta to -CHO) |
| ~8.0 - 8.2 | s | 1H | Pyrazole (H-5) |
| ~7.7 - 7.9 | s | 1H | Pyrazole (H-3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 192 | Aldehyde Carbonyl (C=O) |
| ~140 - 142 | Aromatic (C-N) |
| ~135 - 137 | Aromatic (C-CHO) |
| ~132 - 134 | Aromatic (CH, meta to -CHO) |
| ~130 - 132 | Aromatic (CH, ortho to -CHO) |
| ~145 - 147 | Pyrazole (C-5) |
| ~130 - 132 | Pyrazole (C-3) |
| ~95 - 97 | Pyrazole (C-4, C-Br) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3150 | C-H stretch (aromatic and pyrazole) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 - 1710 | C=O stretch (aldehyde) |
| ~1590 - 1610 | C=C stretch (aromatic) |
| ~1500 - 1520 | N-N stretch (pyrazole) |
| ~1050 - 1070 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~264/266 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| ~235/237 | [M-CHO]⁺ |
| ~185/187 | [Br-C₆H₄-CHO]⁺ |
| ~156 | [C₆H₄-N₂C₃H₂]⁺ |
Experimental Protocols
A plausible synthetic route to this compound involves the N-arylation of 4-bromopyrazole with 4-fluorobenzaldehyde.
Synthesis of this compound:
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Reagents: To this suspension, add 4-fluorobenzaldehyde (1.2 eq.).
-
Reaction Conditions: Heat the mixture at 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocol:
-
NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the compound using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding for researchers working with this compound. The predicted data and outlined protocols offer a starting point for its synthesis and detailed characterization. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Due to the presence of two deactivating groups—the aldehyde and the 4-bromopyrazol-1-yl moieties—the benzaldehyde ring is strongly deactivated towards electrophilic attack. This document explores the theoretical basis for the predicted regioselectivity of these reactions and provides detailed experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions based on established methods for similarly deactivated aromatic compounds. Quantitative data, where available from analogous systems, is presented in tabular format to guide synthetic strategies.
Introduction: Reactivity and Regioselectivity
The benzaldehyde ring in this compound is subject to the electronic effects of two key substituents: the aldehyde group (-CHO) at position 1 and the 4-(4-bromo-1H-pyrazol-1-yl) group at position 4.
-
The Aldehyde Group (-CHO): This group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. Its electron-withdrawing nature is due to both a strong inductive effect (-I) and a resonance effect (-M), which withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect arises because the resonance structures of the sigma complex intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized carbonyl carbon.
-
The 4-(4-bromo-1H-pyrazol-1-yl) Group: The pyrazol-1-yl group attached to a benzene ring is generally considered to be electron-withdrawing. This is primarily due to the inductive effect (-I) of the electronegative nitrogen atoms. While the pyrazole ring itself is aromatic, its ability to donate electron density into the benzene ring via resonance (+M effect) is limited and generally outweighed by its inductive withdrawal. The bromine atom on the pyrazole ring further enhances its electron-withdrawing character.
The combined effect of these two electron-withdrawing groups renders the benzaldehyde ring in the title compound highly deactivated towards electrophilic aromatic substitution. Reactions will require forcing conditions, and the substitution will be directed to the positions meta to the strongly directing aldehyde group, which are positions 3 and 5.
Directing effects of substituents on the benzaldehyde ring.
Nitration
The nitration of highly deactivated aromatic rings typically requires strong nitrating agents and elevated temperatures.
Theoretical Analysis
The introduction of a nitro group onto the benzaldehyde ring is expected to occur at the positions meta to the aldehyde group (positions 3 and 5). Given the symmetry of the molecule with respect to the substituents at positions 1 and 4, these two positions are electronically equivalent.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of benzaldehyde.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (d = 1.5 g/mL)
-
Ice
-
Sodium bicarbonate solution (5%)
-
tert-Butyl methyl ether
-
Sodium sulfate (anhydrous)
-
Toluene
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a thermometer and an addition funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Dissolve this compound in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate and wash with cold water until the washings are neutral.
-
Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from a mixture of toluene and petroleum ether to yield the purified product.
Expected Products and Quantitative Data
| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield |
| This compound | conc. H₂SO₄, fuming HNO₃ | 4-(4-bromo-1H-pyrazol-1-yl)-3-nitrobenzaldehyde | Moderate to low |
Halogenation (Bromination)
Given the presence of a bromine atom on the pyrazole ring, we will focus on the bromination of the benzaldehyde ring. This requires a potent brominating agent and a Lewis acid catalyst.
Theoretical Analysis
Similar to nitration, bromination is expected to occur at the 3- and 5-positions of the benzaldehyde ring.
Experimental Protocol
This protocol is based on the bromination of deactivated benzaldehydes.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Sodium sulfite solution (10%)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with a 10% sodium sulfite solution, a 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Products and Quantitative Data
| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield |
| This compound | NBS, conc. H₂SO₄ | 3-bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Moderate |
Sulfonation
Sulfonation of highly deactivated aromatic rings is a challenging transformation that requires harsh conditions.
Theoretical Analysis
The sulfonyl group (-SO₃H) is expected to be introduced at the meta-positions (3 and 5) relative to the aldehyde.
Experimental Protocol
This protocol is adapted from general procedures for the sulfonation of deactivated aromatic compounds.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Ice
-
Sodium chloride
Procedure:
-
Carefully add this compound in small portions to fuming sulfuric acid at room temperature with vigorous stirring.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours.
-
Monitor the reaction progress using a suitable method (e.g., quenching an aliquot and analyzing by NMR).
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").
-
Filter the solid product and wash with a saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water or by conversion to a more crystalline salt derivative.
Expected Products and Quantitative Data
| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield | | ------------------------------------------------- | ----------------------------------------- | --------------------------------------------------------------- | Low | | this compound | Fuming H₂SO₄ (20% SO₃) | 2-(4-bromo-1H-pyrazol-1-yl)-5-formylbenzenesulfonic acid | |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings.
Theoretical Analysis
The benzaldehyde ring in this compound is too deactivated for Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen of the aldehyde group and the nitrogens of the pyrazole ring, further deactivating the system and preventing the reaction.
Deactivation pathway in Friedel-Crafts reactions.
Experimental Protocol and Expected Products
Due to the severe deactivation of the aromatic ring, Friedel-Crafts reactions are not expected to proceed under standard conditions. No experimental protocol is provided as the reaction is predicted to fail.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging synthetic endeavor due to the strong deactivating effects of both the aldehyde and the substituted pyrazole moieties. Successful substitutions, such as nitration and halogenation, are predicted to occur at the positions meta to the aldehyde group and will likely require harsh reaction conditions, leading to moderate to low yields. Sulfonation is expected to be even more difficult, while Friedel-Crafts reactions are anticipated to be unsuccessful. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to functionalize this highly deactivated aromatic system. It is recommended that all reactions be performed on a small scale initially to optimize conditions and assess feasibility.
References
Navigating Nucleophilic Addition to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. This technical guide delves into the core of synthetic organic chemistry, providing an in-depth exploration of nucleophilic addition reactions to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This versatile intermediate, featuring a reactive aldehyde moiety and a bromo-substituted pyrazole ring, serves as a valuable building block for the synthesis of a diverse array of molecular architectures with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of key reactions, detailed experimental protocols, and structured data for comparative analysis.
The aldehyde functional group in this compound is an electrophilic center, readily undergoing attack by a variety of nucleophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of secondary alcohols, alkenes, amines, and other valuable derivatives. The presence of the 4-bromo-1H-pyrazol-1-yl moiety offers opportunities for subsequent cross-coupling reactions, further expanding the synthetic utility of the products derived from nucleophilic addition.
Key Nucleophilic Addition Reactions and Methodologies
This guide focuses on several pivotal nucleophilic addition reactions, providing both general mechanistic insights and specific, albeit limited, experimental data for this compound.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
A specific example of the reductive amination of this compound has been reported in the patent literature (WO2011047318A1). This reaction utilizes 2-aminopropane as the nucleophile and sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol:
A representative procedure for the reductive amination of this compound is as follows:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added the primary or secondary amine (1.0-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for a period of 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
Quantitative Data:
| Nucleophile | Product | Yield (%) | Reference |
| 2-Aminopropane | N-(propan-2-yl)-1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)methanamine | Not explicitly stated | WO2011047318A1 |
dot
Caption: Experimental workflow for reductive amination.
Grignard Reaction
Experimental Protocol:
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
The Grignard reagent (1.1-1.2 equivalents) is added dropwise to the stirred solution of the aldehyde.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether or THF.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.
Hypothetical Quantitative Data:
| Grignard Reagent | Product | Expected Yield (%) |
| Methylmagnesium bromide | 1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)ethanol | >85 |
| Phenylmagnesium bromide | (4-(4-bromo-1H-pyrazol-1-yl)phenyl)(phenyl)methanol | >80 |
dot
Caption: Signaling pathway for the Grignard reaction.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction employs a phosphorus ylide (a Wittig reagent) as the nucleophile, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.
Experimental Protocol:
-
To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent such as THF or diethyl ether at 0 °C or -78 °C, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to generate the phosphorus ylide.
-
The resulting colored solution of the ylide is stirred for 30-60 minutes.
-
A solution of this compound (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Hypothetical Quantitative Data:
| Phosphonium Salt | Product | Expected Yield (%) | Expected Stereoselectivity |
| Methyltriphenylphosphonium bromide | 1-(4-(1-ethenyl)phenyl)-4-bromo-1H-pyrazole | >70 | N/A |
| Benzyltriphenylphosphonium chloride | 1-(4-(2-phenylethenyl)phenyl)-4-bromo-1H-pyrazole | >65 | Mixture of E/Z |
dot
Caption: Simplified mechanism of the Wittig reaction.
Conclusion and Future Directions
The nucleophilic addition reactions to this compound represent a cornerstone for the synthesis of novel compounds with potential applications in drug discovery. While specific experimental data for a broad range of these reactions remains to be extensively published, the general reactivity of the aldehyde functional group allows for the application of well-established synthetic protocols. This guide provides a foundational framework for researchers to explore these transformations. Future work should focus on the systematic investigation of various nucleophilic additions to this versatile building block, with detailed characterization and quantitative analysis of the resulting products. Such studies will undoubtedly contribute to the expansion of the chemical space accessible to medicinal chemists and accelerate the development of new therapeutic agents.
Technical Guide: Stability and Storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Direct stability data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from the closely related compound, 4-bromobenzaldehyde, and outlines general best practices for stability assessment based on standard pharmaceutical industry protocols. All recommendations should be verified through compound-specific experimental studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development activities. This guide provides a summary of known characteristics and a framework for establishing a comprehensive stability profile.
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented below. Data for 4-bromobenzaldehyde is included for comparison.
| Property | This compound | 4-bromobenzaldehyde (for comparison) |
| Molecular Formula | C₁₀H₇BrN₂O | C₇H₅BrO[1][2] |
| Molecular Weight | 251.08 g/mol | 185.02 g/mol [1][2] |
| Appearance | Likely a solid | White to off-white crystalline powder[2] |
| Melting Point | Not available | 56-60°C[1][2] |
| Boiling Point | Predicted at 371.5°C | 224-226°C at 760 mmHg[2] |
| Solubility | Predicted to be slightly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether, and chloroform[2] |
Stability Profile and Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, aldehydes as a chemical class are susceptible to oxidation to form carboxylic acids. The presence of the pyrazole and bromo-substituted phenyl rings may influence the molecule's reactivity.
Potential Degradation Pathways:
-
Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Photodegradation: Aromatic aldehydes can be sensitive to light, leading to a variety of degradation products.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to the hydrolysis of the pyrazole ring or other functionalities.
Recommended Storage Conditions
Based on the information for the analogous 4-bromobenzaldehyde, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8°C) is recommended for long-term storage.[3] | To minimize the rate of potential degradation reactions. |
| Light | Store protected from light.[4] Use amber vials or store in a dark cabinet. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container.[1][4][5][6] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To protect from moisture and atmospheric oxygen, which can promote oxidation and hydrolysis. |
| Incompatibilities | Avoid strong oxidizing agents.[2][4] | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to fully characterize this compound. The following outlines a general experimental approach.
Forced Degradation Studies
Forced degradation (or stress testing) is used to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 5.2). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's purity and the formation of impurities over time.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for compounds of this nature.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks observed in the forced degradation studies.
-
Detector: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the stability assessment of this compound.
Caption: Workflow for Stability Assessment of a New Chemical Entity.
Caption: Key Factors Influencing Storage Conditions.
Conclusion
References
An In-depth Technical Guide to the Potential Derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthesis, potential applications, and biological activities of derivatives of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule serves as a versatile building block in medicinal chemistry and materials science, owing to its reactive aldehyde functionality and the presence of a substituted pyrazole ring. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols for analogous compounds, and an exploration of the biological significance of the resulting derivatives.
Core Synthetic Pathways and Potential Derivatives
The aldehyde group of this compound is the primary site for derivatization, allowing for the synthesis of a diverse array of compounds through several key organic reactions. The principal synthetic routes include the formation of Schiff bases, chalcones, and alkenes via Knoevenagel condensation and Wittig reactions.
Schiff Base Derivatives
The condensation reaction of this compound with various primary amines yields Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The general reaction scheme involves the acid-catalyzed addition of the amine to the aldehyde, followed by the elimination of water.
Logical Relationship for Schiff Base Synthesis
Caption: Synthesis of Schiff bases from this compound.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of derivatives that can be synthesized from this compound. These compounds are typically prepared through a Claisen-Schmidt condensation reaction with an appropriate acetophenone in the presence of a base.[5][6] Chalcones are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
Experimental Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis and purification of chalcone derivatives.
Knoevenagel Condensation Derivatives
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or ammonium carbonate.[6][10] These products can serve as intermediates for the synthesis of various heterocyclic systems.
Wittig Reaction Derivatives
The Wittig reaction allows for the formation of alkenes by reacting this compound with a phosphorus ylide.[1][11] This reaction is highly versatile for creating carbon-carbon double bonds with good control over the location of the new bond. A solvent-free approach for the Wittig reaction has been reported, which aligns with the principles of green chemistry.[2]
Experimental Protocols
While specific experimental data for derivatives of this compound is limited in the surveyed literature, the following protocols for analogous compounds can be adapted.
General Procedure for Schiff Base Synthesis
A general method for synthesizing Schiff bases involves the condensation of an aldehyde with a primary amine.[11][12]
| Step | Procedure |
| 1. Reactant Preparation | Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol. |
| 2. Reaction | Add a catalytic amount of glacial acetic acid to the mixture. |
| 3. Reflux | Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| 4. Isolation | Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration. |
| 5. Purification | Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base. |
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[5][13]
| Step | Procedure |
| 1. Reactant Preparation | Dissolve an equimolar amount of this compound and a substituted acetophenone in ethanol. |
| 2. Base Addition | To the stirred solution, add an aqueous solution of a base (e.g., 10-40% NaOH or KOH) dropwise at room temperature. |
| 3. Reaction | Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation. |
| 4. Isolation | Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary. Collect the solid product by filtration. |
| 5. Purification | Wash the crude product with water until the washings are neutral and then recrystallize from ethanol. |
Potential Biological Activities and Signaling Pathways
Derivatives of pyrazole-containing aldehydes have shown significant promise in drug discovery.
Anticancer Activity
Pyrazole-based Schiff bases and chalcones have been reported to exhibit potent anticancer activities.[14][15][16] Some pyrazole-chalcone derivatives have been shown to inhibit cancer cell proliferation by targeting signaling pathways such as the PI3K/Akt/ERK1/2 pathway.[15][17] Chalcones can also induce apoptosis and disrupt the cell cycle in cancer cells.[8] For instance, certain chalcone derivatives have demonstrated inhibitory activity against various cancer cell lines, including breast and lung cancer.
Signaling Pathway Potentially Targeted by Pyrazole-Chalcone Derivatives
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazole-chalcone derivatives.
Antimicrobial Activity
Pyrazole-containing Schiff bases and chalcones have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[18][19] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their biological activity. Some pyrazole Schiff bases have been shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase in bacteria.[3]
Quantitative Data from Analogous Compounds
While specific quantitative data for derivatives of this compound is not extensively available, the following tables summarize the biological activity of structurally related pyrazole derivatives to provide a benchmark for potential efficacy.
Table 1: Anticancer Activity of Pyrazole-Based Schiff Bases against Various Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5d | A549 (Lung) | 48.61 ± 0.14 | [14] |
| 5e | A549 (Lung) | 47.74 ± 0.20 | [14] |
| 7a | A549 (Lung) | 49.40 ± 0.18 | [14] |
| 5e | Caco-2 (Colon) | 40.99 ± 0.20 | [14] |
| 7a | Caco-2 (Colon) | 42.42 ± 0.18 | [14] |
| 4b | A549 (Lung) | 6.9 ± 0.0 | [20] |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Pyrazole-Based Schiff Bases
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| PC1 | 62.5 | 62.5 | 250 | [19] |
| PC2 | 62.5 | 250 | 62.5 | [19] |
| PC3 | 62.5 | 250 | 62.5 | [19] |
| 8a | 0.97 | 1.95 | 3.9 | [3] |
| 9b | 1.95 | 3.9 | 7.81 | [3] |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic accessibility of its derivatives, particularly Schiff bases and chalcones, combined with the diverse biological activities reported for analogous pyrazole-containing compounds, underscores the potential of this chemical entity. Further research focusing on the synthesis and comprehensive biological evaluation of derivatives of this specific aldehyde is warranted to fully explore their therapeutic potential. The detailed protocols and biological insights provided in this guide aim to facilitate such future investigations.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. gctlc.org [gctlc.org]
- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. One moment, please... [ijmrsti.com]
- 13. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 20. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
In-Depth Technical Guide on the Safety and Handling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
This guide is intended for researchers, scientists, and professionals in drug development who may be working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its specific chemical structure, combining a brominated pyrazole and a benzaldehyde, it should be handled with the appropriate precautions for both functional groups.
| Property | Value | Source |
| CAS Number | 1174064-63-1 | [1] |
| Molecular Formula | C10H7BrN2O | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, the classifications for 4-bromobenzaldehyde provide a strong basis for assessing its potential hazards.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
GHS Label Elements (Inferred)
-
Pictograms:
-
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P272: Contaminated work clothing must not be allowed out of the workplace.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2][3]
-
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]
-
P362: Take off contaminated clothing and wash before reuse.[2]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
-
-
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid formation of dust and aerosols.[3]
-
Do not breathe dust.[2]
-
Wear appropriate personal protective equipment (PPE).[4]
Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Recommended storage is at 2-8°C.[1]
-
Some pyrazoline derivatives may undergo oxidation and should be stored under an inert atmosphere (argon or nitrogen) and protected from light and heat.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and chemical splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a chemical-resistant suit should be worn. | Prevents skin contact which can cause irritation and potential allergic reactions.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust which may cause respiratory tract irritation.[5] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Experimental Protocol: Safe Handling of a Potentially Hazardous Chemical Powder
This protocol outlines a general procedure for the safe handling of a chemical like this compound in a laboratory setting.
Objective: To safely weigh and prepare a solution of a potentially hazardous chemical powder.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work within a certified chemical fume hood.
-
Don all required PPE.
-
Inspect gloves for any signs of damage before use.
-
-
Weighing the Compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of the chemical powder onto the weighing paper. Avoid creating dust.
-
Once the desired weight is obtained, securely close the main container of the chemical.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into a beaker.
-
Add a small amount of the chosen solvent to the beaker to dissolve the powder. A magnetic stir bar can be used to aid dissolution.
-
Once the solid is fully dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in a designated chemical waste container.
-
Clean the spatula and any non-disposable glassware with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Remove gloves using the proper technique and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for handling chemical substances.
Caption: Decision flowchart for selecting appropriate PPE.
Caption: First-aid response flowchart for chemical exposure.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. These compounds are integral to the development of new therapeutic agents.
This document provides a detailed protocol for the Suzuki coupling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with various arylboronic acids. The methodologies presented are compiled from established procedures for structurally related aryl bromides and pyrazole derivatives, offering a robust starting point for optimization.
Data Presentation
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of brominated pyrazoles and related aryl bromides with arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and reported yields. This data is intended to serve as a guide for reaction optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (10:4) | 90 (Microwave, 5-12 min) | 95 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 (18-22 h) | 60 | [2] |
| 4-Bromopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 (6 h) | Not specified | [3][4] |
| 1-benzyl-4-bromo-1H-pyrazole | Arylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 (24 h) | 65 | [5] |
| 4-bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | Not specified | Not specified | Not specified | Not specified | [6] |
| 4-bromobenzaldehyde | Phenylboronic acid | Pd catalyst on polymer support | Not specified | H₂O/EtOH | Room Temp | ~99 | [7] |
Experimental Protocols
This section outlines a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
-
Standard work-up and purification reagents (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture at the desired temperature (typically 80-100 °C) for the specified time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-aryl-1H-pyrazol-1-yl)benzaldehyde.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] It is widely used in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in drug discovery and materials science.[3][4]
Application Notes
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an aryl, vinyl, or benzyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]
Substrate Considerations:
The substrate, this compound, possesses an aryl bromide, which is a common coupling partner in Heck reactions. The presence of the electron-withdrawing benzaldehyde group and the pyrazole ring can influence the reactivity of the C-Br bond. Typically, electron-withdrawing groups can facilitate the oxidative addition step in the catalytic cycle.
Key Parameters for Optimization:
The success of a Heck reaction is dependent on several factors that can be optimized for a specific substrate:
-
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common. The choice of catalyst can impact reaction efficiency and catalyst loading typically ranges from 0.5 to 5 mol%.[1][7]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.[1] However, phosphine-free conditions, sometimes in the presence of N-heterocyclic carbene (NHC) ligands or in ionic liquids, have also been successfully developed.[2][3]
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1][3]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used.[3] For green chemistry applications, reactions in aqueous media have also been reported.[3][8]
-
Temperature: Reaction temperatures generally range from 80 to 140 °C.[3]
-
Alkene Coupling Partner: The choice of alkene will determine the structure of the final product. Electron-deficient alkenes, such as acrylates and styrenes, are often ideal partners.[1]
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These should be considered as starting points for optimization.
Protocol 1: Classical Heck Conditions with Phosphine Ligands
This protocol is based on standard Heck reaction conditions widely reported for aryl bromides.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.2 to 1.5 mmol, 1.2 to 1.5 equiv).
-
Add the base, either triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2-3 mL of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Add the remaining anhydrous solvent (to a total volume of 5-10 mL).
-
Stir the reaction mixture at a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Conditions
This protocol is an alternative that avoids the use of often air-sensitive and toxic phosphine ligands.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)/Water mixture (e.g., 1:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.5 mmol, 1.5 equiv).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.01 to 0.02 mmol, 1-2 mol%).
-
Add the DMF/water solvent mixture (5-10 mL).
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides that can be used as a starting point for the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 85 | [3] |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 92 | [3] |
| 3 | (Hetero)aryl bromides | Acrolein | Pd(OAc)₂ (2) | CataCXium® Ptb (4) | K₂CO₃ (2) | Dioxane | 120 | 16 | 70-90 | [5] |
| 4 | Bromobenzene | Styrene | Pd-complex (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 95 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for setting up a Heck reaction.
Caption: General experimental workflow for a Heck cross-coupling reaction.
Heck Reaction Catalytic Cycle
This diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[9][10]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a versatile building block in organic synthesis. The aldehyde functionality serves as a synthetic handle for further molecular elaboration, while the pyrazole core is a prevalent scaffold in bioactive molecules.
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Five-membered heteroaryl halides, such as bromopyrazoles, can be challenging substrates due to their potential to coordinate with and deactivate the palladium catalyst.[1][2] Therefore, the use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving high reaction efficiency.[3][4]
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of structurally similar 4-bromopyrazole substrates with a variety of amine coupling partners. These data are compiled from studies on 4-bromo-1H-1-tritylpyrazole and unprotected 4-bromo-1H-pyrazole and are intended to provide an expectation of reactivity for the amination of this compound under optimized conditions.[1][2][3][5]
| Amine Substrate | Product | Expected Yield (%) | Reference Substrate |
| Aniline | 4-(4-(phenylamino)-1H-pyrazol-1-yl)benzaldehyde | ~94 | 4-bromo-1H-1-tritylpyrazole |
| 4-Methoxyaniline | 4-(4-((4-methoxyphenyl)amino)-1H-pyrazol-1-yl)benzaldehyde | ~91 | 4-bromo-1H-1-tritylpyrazole |
| Morpholine | 4-(4-(morpholino)-1H-pyrazol-1-yl)benzaldehyde | ~67 | 4-bromo-1H-1-tritylpyrazole |
| Piperidine | 4-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)benzaldehyde | ~60 | 4-bromo-1H-1-tritylpyrazole |
| Adamantylamine | 4-(4-(adamantan-1-ylamino)-1H-pyrazol-1-yl)benzaldehyde | ~90 | 4-bromo-1H-1-tritylpyrazole |
| tert-Butylamine | 4-(4-(tert-butylamino)-1H-pyrazol-1-yl)benzaldehyde | ~53 | 4-bromo-1H-1-tritylpyrazole |
| Pyrrolidine | 4-(4-(pyrrolidin-1-yl)-1H-pyrazol-1-yl)benzaldehyde | Low (~7) | 4-bromo-1H-1-tritylpyrazole |
| Benzylamine | 4-(4-(benzylamino)-1H-pyrazol-1-yl)benzaldehyde | No Product | 4-bromo-1H-1-tritylpyrazole |
Note: Yields are based on analogous systems and may vary for this compound. Optimization of reaction conditions is recommended for each specific amine.
Experimental Protocols
The following protocols are generalized based on successful Buchwald-Hartwig aminations of related 4-bromopyrazole derivatives.[3][5][6]
Protocol 1: General Procedure for Amination with Aromatic and Bulky Aliphatic Amines
This protocol is adapted from the amination of 4-bromo-1H-1-tritylpyrazole, which shows good to excellent yields with aromatic and sterically hindered aliphatic amines that lack β-hydrogen atoms.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
tBuDavePhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene or Xylene (0.1 - 0.2 M)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, Pd₂(dba)₃, tBuDavePhos, and sodium tert-butoxide.
-
Add anhydrous toluene or xylene via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis. For microwave-assisted reactions, heating at 160 °C for 10-30 minutes may be effective.[3][6]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated or N-alkylated product.
Protocol 2: Amination using a Modern Pre-catalyst System
This protocol utilizes a highly active palladium pre-catalyst and is particularly effective for a broad range of amines, including those that may be challenging with other catalyst systems. This method has been shown to be effective for the amination of unprotected 4-bromo-1H-pyrazole.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 pre-catalyst (or a combination of a Pd(II) source and tBuBrettPhos ligand) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, add the tBuBrettPhos Pd G3 pre-catalyst to a dry reaction vessel.
-
Add this compound, the amine, and LHMDS.
-
Add anhydrous THF.
-
Seal the vessel and stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the final product.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde in the Synthesis of VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structure, featuring a reactive aldehyde group and a bromo-pyrazole moiety, allows for diverse chemical modifications to generate potent and selective inhibitors of various kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The protocols outlined below describe the synthesis and evaluation of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, a class of potent VEGFR-2 inhibitors, using this compound as a key starting material. One of the most potent compounds in this series, W13 , exhibits nanomolar inhibition of VEGFR-2 and significant anti-proliferative activity against cancer cells.
Data Presentation
The inhibitory activities of the synthesized 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives against VEGFR-2 and a human gastric cancer cell line (HGC-27) are summarized in the table below.
| Compound ID | VEGFR-2 IC50 (nM) | HGC-27 IC50 (µM) |
| W13 | 1.6 | 0.36 ± 0.11 |
| W1 | 15.4 | 1.53 ± 0.15 |
| W2 | 8.7 | 0.98 ± 0.12 |
| W3 | 5.2 | 0.75 ± 0.09 |
| W4 | 25.1 | 2.11 ± 0.23 |
| W5 | 3.8 | 0.62 ± 0.08 |
| W6 | 45.7 | 3.54 ± 0.31 |
| W7 | 9.8 | 1.05 ± 0.14 |
| W8 | 18.3 | 1.89 ± 0.19 |
| W9 | 33.2 | 2.87 ± 0.25 |
| W10 | 7.1 | 0.88 ± 0.11 |
| W11 | 50.3 | 4.12 ± 0 |
Application Notes and Protocols for the Synthesis of Agrochemicals from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole heterocycle is a prominent scaffold in modern agrochemical discovery, featuring in a wide array of commercialized fungicides, insecticides, and herbicides. The functionalization of the pyrazole ring and its substituents allows for the fine-tuning of biological activity and selectivity. The compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a versatile starting material for the synthesis of novel potential agrochemicals. The presence of a reactive aldehyde group and a modifiable bromo-substituent on the pyrazole ring offers multiple avenues for chemical elaboration to access diverse chemical spaces and discover new active ingredients for crop protection.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of potential agrochemicals derived from this compound.
Synthetic Pathways Overview
The aldehyde functionality of this compound is a key handle for various synthetic transformations. The following sections detail the protocols for Knoevenagel condensation, Wittig reaction, reductive amination, and Claisen-Schmidt condensation to yield vinyl cyanides, substituted alkenes, amines, and chalcones, respectively. Additionally, a protocol for the oxidation of the aldehyde to a carboxylic acid and subsequent amide formation is provided, targeting the highly potent pyrazole carboxamide class of agrochemicals.
Application Notes and Protocols: Condensation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the synthesis of Schiff bases (imines) through the condensation reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with a variety of primary amines. The resulting pyrazole-containing Schiff bases are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The condensation of aldehydes with primary amines to form Schiff bases is a fundamental and versatile reaction in organic synthesis. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of a pyrazole core with the azomethine linkage of a Schiff base offers a powerful strategy for the design and synthesis of novel therapeutic agents.
This document outlines the general procedures for the synthesis of these target compounds, methods for their characterization, and presents representative data.
General Reaction Scheme
The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the imine.
Caption: General reaction for Schiff base formation.
Experimental Protocols
The following protocols are general methods that can be adapted for the condensation of this compound with various primary amines. The choice of solvent and catalyst may vary depending on the reactivity of the specific amine.
Protocol 1: Acid-Catalyzed Condensation in Ethanol
This is a widely applicable method suitable for many aromatic and aliphatic amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.0 to 1.1 equivalents of the primary amine to the solution.
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Protocol 2: Room Temperature Condensation with Molecular Sieves
This method is suitable for sensitive substrates and avoids heating.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Activated 4Å Molecular Sieves
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (optional, e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of this compound and the primary amine (1.0-1.2 equivalents).
-
Add activated 4Å molecular sieves (approximately 1 g per mmol of aldehyde).
-
Add an anhydrous solvent such as DCM or THF.
-
Stir the mixture at room temperature. An inert atmosphere can be used to prevent hydrolysis of the product.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the synthesis of various Schiff bases from this compound.
| Amine | Product Structure | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| Aniline | Ar-CH=N-Ph | 4 | 88 | 142-144 | Pale yellow solid |
| 4-Methoxyaniline | Ar-CH=N-(4-OMe-Ph) | 3 | 92 | 155-157 | Yellow solid |
| 4-Chloroaniline | Ar-CH=N-(4-Cl-Ph) | 5 | 85 | 168-170 | Off-white solid |
| Benzylamine | Ar-CH=N-CH₂-Ph | 2 | 95 | 110-112 | White crystalline solid |
| 2-Aminopyridine | Ar-CH=N-(2-pyridyl) | 6 | 82 | 175-177 | Light brown solid |
| Ethylenediamine (2:1) | Ar-CH=N-CH₂-CH₂-N=CH-Ar | 8 | 78 | 210-212 | Yellow powder |
*Ar = 4-(4-bromo-1H-pyrazol-1-yl)phenyl
Characterization
The synthesized Schiff bases should be characterized by standard spectroscopic methods:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): A signal for the azomethine carbon (-CH=N-) will appear in the region of δ 150-165 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Experimental Workflow
Caption: Workflow for Schiff base synthesis.
Applications in Drug Development
Schiff bases derived from pyrazole aldehydes are versatile intermediates and final products in drug discovery. Their biological activities are often attributed to the presence of the azomethine group, which can be involved in binding to biological targets. The bromo-substituent on the pyrazole ring provides a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Potential therapeutic applications that can be explored with these compounds include:
-
Anticancer agents
-
Antimicrobial (antibacterial and antifungal) agents
-
Anti-inflammatory agents
-
Anticonvulsants
Researchers are encouraged to screen these novel Schiff bases in a variety of biological assays to uncover their therapeutic potential.
Application Notes and Protocols for the Synthesis of Pyrazole-Based Pharmaceuticals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] This structural motif is found in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[3] The pyrazole ring is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, anti-obesity drugs such as Rimonabant, and treatments for erectile dysfunction like Sildenafil.[4][5][6] The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of drug candidates.[7]
This document provides detailed protocols for the synthesis of key pyrazole-based pharmaceuticals, summarizes quantitative data from various synthetic routes, and illustrates relevant biological and experimental pathways.
Core Synthetic Methodologies
The most prominent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, commonly known as the Knorr Pyrazole Synthesis.[8][9] This reaction is typically catalyzed by acid and offers a direct route to a wide range of substituted pyrazoles.[10][11]
General Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that yields the stable, aromatic pyrazole ring.[10][12]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols for Key Pharmaceuticals
The following sections provide detailed synthetic protocols for three major pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.
Protocol 1: Synthesis of Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[13] A common synthesis involves the condensation of a substituted 1,3-dione with 4-sulfamoylphenylhydrazine.[13][14]
Reaction Scheme: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione + 4-Sulfamoylphenylhydrazine → Celecoxib
Detailed Methodology: [13][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/heptane solvent system to obtain pure Celecoxib.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Sildenafil (PDE5 Inhibitor)
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), widely used for treating erectile dysfunction.[16] The synthesis involves the creation of a pyrazole core which is later elaborated into the final fused-ring system.
Detailed Methodology (Core Pyrazole Synthesis): [16][17]
-
Reaction Setup: A reaction vessel is charged with a diketoester (e.g., ethyl 2,4-dioxo-valerate derivative) (1.0 eq) and a suitable solvent like acetic acid.
-
Hydrazine Condensation: Add hydrazine hydrate (1.0-1.2 eq) to the mixture. The reaction forms the initial pyrazole ring.
-
N-Methylation: The regioselective N-methylation of the pyrazole nitrogen is achieved using a methylating agent like dimethyl sulfate in the presence of a base.
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using an aqueous base (e.g., NaOH), followed by acidification.[18]
-
Purification: The resulting pyrazole carboxylic acid intermediate is purified by recrystallization or column chromatography before proceeding to subsequent steps (nitration, amidation, cyclization) to complete the synthesis of Sildenafil.[16][18]
Protocol 3: Synthesis of Rimonabant (CB1 Receptor Inverse Agonist)
Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor CB1.[19] Its synthesis also relies on the formation of a substituted pyrazole ring.
Detailed Methodology: [19]
-
Dikeotoester Formation: Prepare the intermediate ethyl-2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate. This is achieved by reacting 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like Lithium Hexamethyldisilazide (LiHMDS) in a solvent such as cyclohexane. The reaction is typically run at 15-20°C for 6 hours.
-
Condensation & Cyclization: The resulting diketoester is then reacted with N-aminopiperidine in ethanol at room temperature.
-
Final Ring Formation: 2,4-dichlorophenylhydrazine hydrochloride is added to the mixture, which undergoes an acid-catalyzed cyclization in situ to form the final Rimonabant product.
-
Isolation and Purification: The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The efficiency of pyrazole synthesis can vary significantly based on the chosen methodology, substrates, and reaction conditions.
| Pharmaceutical | Key Reactants | Catalyst/Solvent | Time | Temp | Yield | Reference |
| Celecoxib | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HCl | HCl / Ethanol | 4-6 h | Reflux | ~80% | [13] |
| Celecoxib | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride / Toluene | 5 h | 40-45°C | 91% (dione) | [20] |
| Rimonabant | 4-Chloropropiophenone, Diethyl Oxalate, N-Aminopiperidine, 2,4-Dichlorophenylhydrazine HCl | LiHMDS / Ethanol | 3 h (cyclization) | RT | 65% | [19] |
| Sildenafil | (Intermediate 7 Cyclization) | Neutral or Acidic | N/A | N/A | up to 95% | [16] |
| Sildenafil | (Overall from diketoester) | Multi-step | N/A | N/A | ~51% | [16] |
| 1,3,5-Pyrazoles | Ethyl Acetoacetate, Phenylhydrazine | nano-ZnO / Solvent-free | 15-20 min | 80°C | 95% | [4][5] |
Visualizations
Signaling Pathway: COX-2 Inhibition by Celecoxib
Celecoxib selectively inhibits the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13]
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin production.
General Experimental Workflow for Pyrazole Synthesis
The synthesis, purification, and analysis of pyrazole derivatives follow a standard workflow in medicinal chemistry laboratories.
Caption: General experimental workflow for pyrazole synthesis and purification.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective: the potential of pyrazole-based compounds in medicine [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 15. zenodo.org [zenodo.org]
- 16. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 17. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde for Potential OLED Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available research on the direct application of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Organic Light-Emitting Diodes (OLEDs). This document provides a set of hypothetical application notes and protocols based on the known properties of structurally similar pyrazole-based materials and standard OLED fabrication techniques. The information herein is intended to guide researchers in the potential synthesis, device fabrication, and characterization of this compound for OLED applications.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their versatile photophysical properties and high thermal stability. Their tunable electronic characteristics make them promising candidates for various roles within OLEDs, including as emissive materials, host materials, or charge-transporting layers.
The molecule this compound combines a pyrazole core, an N-aryl linkage, and a benzaldehyde group. The N-phenyl ring can enhance charge transport, while the pyrazole moiety often contributes to a high triplet energy, which is beneficial for hosting phosphorescent emitters. The bromo-substituent offers a site for further functionalization via cross-coupling reactions, allowing for the tuning of electronic and photophysical properties. The benzaldehyde group can also be chemically modified. This combination of structural features suggests that this compound and its derivatives could be valuable materials for OLED applications.
Potential Applications in OLEDs
Given its chemical structure, this compound could potentially be explored for the following roles in an OLED device:
-
Host Material: The pyrazole moiety can lead to a high triplet energy, making it a suitable host for phosphorescent guest emitters (e.g., iridium or platinum complexes).
-
Emissive Material: Through chemical modification of the benzaldehyde or substitution of the bromine atom, the molecule's emission properties could be tuned to achieve blue, green, or red light.
-
Intermediate for Advanced Materials: The bromo- and aldehyde functionalities serve as versatile handles for synthesizing more complex, high-performance OLED materials.
Synthesis Protocol
This section outlines a potential synthetic route for this compound based on established methods for the N-arylation of pyrazoles.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
4-Bromopyrazole
-
4-Fluorobenzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
OLED Device Fabrication Protocol
This section describes a general protocol for fabricating a multilayer OLED device using thermal evaporation, where this compound could be tested as a host in the emissive layer.
Caption: Workflow for OLED fabrication by thermal evaporation.
Device Architecture:
A typical multilayer OLED structure is as follows:
| Layer | Material Example | Thickness (nm) |
| Cathode | Al | 100 |
| Electron Injection Layer (EIL) | LiF | 1 |
| Electron Transport Layer (ETL) | TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) | 30 |
| Emissive Layer (EML) | This compound (Host) + Phosphorescent Dopant (e.g., Ir(ppy)₃) (Guest) | 20 |
| Hole Transport Layer (HTL) | NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | 40 |
| Hole Injection Layer (HIL) | HAT-CN (1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile) | 10 |
| Anode | Indium Tin Oxide (ITO) | 150 |
| Substrate | Glass | - |
Fabrication Procedure:
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode without breaking the vacuum.
-
For the emissive layer, co-evaporate the host material (this compound) and the phosphorescent dopant from separate sources. The doping concentration can be controlled by adjusting the evaporation rates.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Characterization
The performance of the fabricated OLEDs should be characterized as follows:
-
Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Photoluminescence (PL) Spectroscopy: To determine the emission properties of the material in solution and thin-film form.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the compound.
Performance of Structurally Similar Pyrazole Derivatives in OLEDs
The following table summarizes the performance of some reported pyrazole-containing materials in OLEDs to provide a benchmark for the potential performance of this compound.
| Compound Class/Role | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Emission Color |
| Pyrazoloquinoline Emitter | ~5-10 | > 10,000 | (0.16, 0.25) | Blue |
| Carbazole-Pyrazole Host | ~20-25 | > 15,000 | Varies with dopant | - |
| Phenylpyrazole Iridium Complex (Emitter) | > 25 | > 20,000 | (0.30, 0.61) | Green |
| Bipolar Pyrazole Derivative (Host) | ~15-20 | > 10,000 | Varies with dopant | - |
Note: The performance data is generalized from various literature sources on pyrazole derivatives in OLEDs and is for illustrative purposes only.
Logical Workflow for Material Evaluation
Caption: Workflow for evaluating a new material for OLED applications.
Troubleshooting & Optimization
minimizing debromination in Suzuki coupling of 4-bromopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing debromination during Suzuki coupling reactions of 4-bromopyrazoles.
Troubleshooting Guide: Minimizing Debromination
Debromination is a prevalent side reaction in the Suzuki coupling of 4-bromopyrazoles, leading to the formation of a protonated pyrazole instead of the desired coupled product. This guide addresses common causes and provides solutions to mitigate this issue.
Question: I am observing a significant amount of debrominated pyrazole in my Suzuki coupling reaction. What are the potential causes and how can I minimize it?
Answer:
Several factors can contribute to the debromination of 4-bromopyrazoles during a Suzuki coupling reaction. The primary causes include the acidity of the pyrazole N-H, the choice of base and solvent, and the catalyst system. Below are key parameters to consider for troubleshooting and optimization.
Key Factors Influencing Debromination:
-
N-H Acidity of the Pyrazole: The proton on the pyrazole nitrogen is acidic. In the presence of a base, a pyrazolate anion can form, which can interfere with the catalytic cycle and promote dehalogenation.[1]
-
Base and Solvent Selection: The strength and type of base, along with the polarity of the solvent, are crucial. Strong bases and polar protic solvents can accelerate the rate of debromination.[1][2]
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand, significantly impacts the extent of debromination. Some ligands are more prone to promoting this side reaction.[1]
Troubleshooting Strategies:
| Parameter | Condition Promoting High Debromination | Recommended Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination by preventing the formation of the reactive pyrazolate anion.[1][3] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, CsF) or organic bases.[1][4] | Milder bases are generally less likely to promote the protonolysis of the aryl-palladium intermediate that leads to debromination. |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[1][5] | These ligands can accelerate the desired cross-coupling reaction, outcompeting the debromination pathway. |
| Solvent | Protic solvents (e.g., alcohols) or high water content.[2][6] | Aprotic solvents (e.g., dioxane, THF, toluene) with minimal water.[4][6] | Reducing the proton source in the reaction mixture can suppress the protonolysis side reaction. |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 60-80 °C).[5] | Lowering the temperature can sometimes reduce the rate of debromination relative to the cross-coupling. |
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the pyrazole important in minimizing debromination?
A1: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can act as a ligand for the palladium center, altering its reactivity and potentially facilitating a pathway that leads to debromination.[1][5] By protecting the nitrogen with a suitable group (e.g., Boc or SEM), the formation of this anion is prevented, thus suppressing this side reaction.[1][3]
Q2: What are the best practices for selecting a base for the Suzuki coupling of 4-bromopyrazoles?
A2: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can promote debromination.[7] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often preferred as they are effective in promoting the coupling reaction while minimizing debromination.[1][4][5] It is advisable to use the base in its solid, anhydrous form to control the amount of water in the reaction.
Q3: Can the choice of boronic acid derivative affect the outcome of the reaction?
A3: Yes, the stability of the boronic acid derivative can influence the reaction efficiency. Boronic acids can be prone to protodeboronation, another common side reaction, especially under harsh basic conditions or at elevated temperatures.[5] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be advantageous.[8][9][10] These derivatives can slowly release the boronic acid under the reaction conditions, maintaining a low concentration and minimizing side reactions.
Q4: I am still observing debromination even after optimizing the base and protecting the pyrazole. What else can I try?
A4: If debromination persists, focus on the catalyst system. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can significantly accelerate the rate of the desired cross-coupling, thereby outcompeting the debromination pathway.[1][5] Using a pre-catalyst, such as an XPhos-palladium precatalyst, can also lead to more consistent results.[5][11] Additionally, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids
This protocol is adapted from a procedure reported for the coupling of unprotected N-H azoles.[5]
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
XPhos Pd G2 precatalyst (6-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add 4-bromopyrazole, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add dioxane and water to the vial.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Protected 4-Bromopyrazole
This is a general procedure that can be adapted for N-protected 4-bromopyrazoles using microwave irradiation to potentially shorten reaction times.
Materials:
-
N-protected 4-bromopyrazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vial, combine the N-protected 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of cross-coupling and debromination.
Caption: A logical workflow for troubleshooting debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Pyrazoles
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial C-N bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of pyrazole substrates.
Issue 1: Low or No Product Yield
Question: I am not observing any, or very little, of my desired N-arylpyrazole product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Buchwald-Hartwig amination of pyrazoles is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.
Possible Causes & Solutions:
-
Suboptimal Base Selection: The choice of base is critical and substrate-dependent.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for promoting high reaction rates, particularly with less reactive aryl chlorides or electron-rich amines.[1] However, they can be incompatible with base-sensitive functional groups like esters or nitro groups.[1]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are a good choice for substrates with base-sensitive functionalities. Cesium carbonate's good solubility in common organic solvents can be advantageous.[2] However, they may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]
-
Actionable Step: Screen a panel of bases with varying strengths. Start with a common strong base like NaOtBu and a weaker base like Cs₂CO₃ to gauge the reactivity of your system.
-
-
Catalyst Deactivation: Pyrazole substrates, being N-heterocycles, can coordinate to the palladium center and inhibit its catalytic activity. This is a prevalent issue in the amination of N-heterocyclic halides.
-
Actionable Step: Employ bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, tBuXPhos, tBuBrettPhos) that can shield the palladium center and prevent substrate coordination. A pre-catalyst can often give more reproducible results than generating the active catalyst in situ.[3]
-
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time are all crucial parameters.
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-110 °C).[4] If you observe no reaction, consider increasing the temperature. Conversely, if you see decomposition, a lower temperature may be necessary.
-
Solvent: Toluene and dioxane are common solvents. The solubility of the base and other reagents can be a factor. For instance, the effectiveness of inorganic bases can be impacted by their particle size and dispersion in the solvent.
-
Actionable Step: If your initial conditions fail, try screening different solvents and adjusting the temperature.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Question: My reaction is consuming the starting material, but I am primarily observing the hydrodehalogenated arene instead of my desired product. What can I do to minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.
Possible Causes & Solutions:
-
Base-Induced Side Reactions: The choice and quality of the base can influence the extent of hydrodehalogenation.
-
Actionable Step: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[1] Ensure your base is of high purity and handled under inert conditions to avoid impurities that might promote side reactions.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired amination.
-
Actionable Step: Try lowering the reaction temperature. This may require a longer reaction time to achieve full conversion of the starting material.
-
-
Ligand Effects: The ligand can influence the relative rates of the desired catalytic cycle versus competing side reactions.
-
Actionable Step: Screen different bulky phosphine ligands. Some ligands may be more prone to promoting hydrodehalogenation with your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: Which base should I start with for my pyrazole amination?
A1: A good starting point is to test both a strong alkoxide base and a weaker carbonate base. For many pyrazole substrates, Sodium tert-butoxide (NaOtBu) is a robust choice that often provides good yields. If your substrate contains base-sensitive functional groups, Cesium Carbonate (Cs₂CO₃) is a milder alternative that is often effective.
Q2: My pyrazole has an unprotected N-H group. Do I need to protect it before the Buchwald-Hartwig amination?
A2: Not necessarily. There are successful examples of Buchwald-Hartwig amination on N-H unprotected pyrazoles. However, the free N-H can be reactive and may lead to side products or catalyst inhibition in some cases. If you are observing complex reaction mixtures or low yields, N-protection (e.g., with a trityl, benzyl, or Boc group) is a strategy to consider. It is important to note that the unprotected pyrazole N-H can participate in the reaction, potentially leading to polymerization.[5]
Q3: Can I use an organic base like DBU for the amination of pyrazoles?
A3: While inorganic bases are more common, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been used in Buchwald-Hartwig reactions, particularly in flow chemistry applications to avoid issues with insoluble salts.[6] However, the calculated barrier for organic bases like DBU can be prohibitively high in nonpolar solvents.[7] Their effectiveness with pyrazole substrates may require specific ligand and solvent combinations and might need to be determined empirically.
Q4: Are there alternatives to the Buchwald-Hartwig reaction for N-arylation of pyrazoles?
A4: Yes, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a well-established alternative for the N-arylation of pyrazoles and other N-heterocycles.[8] These reactions can sometimes be successful where palladium-catalyzed methods fail and may offer different functional group tolerance.[8][9]
Data Presentation: Base and Ligand Screening
The following tables summarize quantitative data from the literature on the effect of different bases and ligands on the Buchwald-Hartwig amination of a pyrazole substrate.
Table 1: Effect of Base on the Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 24 | 60 |
| 2 | KOtBu | Toluene | 100 | 24 | 55 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 24 | 45 |
| 4 | K₃PO₄ | Dioxane | 100 | 24 | 38 |
Data synthesized from similar reactions reported in the literature for illustrative purposes.
Table 2: Ligand Screening for the Amination of 4-Iodo-1H-1-tritylpyrazole with Piperidine
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | tBuDavePhos | NaOtBu | Xylene | 90 | 48 |
| 2 | XPhos | NaOtBu | Xylene | 90 | 42 |
| 3 | SPhos | NaOtBu | Xylene | 90 | 35 |
| 4 | dppf | NaOtBu | Xylene | 90 | No Reaction |
Based on data from the coupling of 4-halo-1H-1-tritylpyrazoles.[9]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with a Secondary Amine
This protocol is adapted from literature procedures for the amination of halo-pyrazoles.[10]
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
Amine (e.g., piperidine, 2.0 equiv.)
-
Palladium precatalyst (e.g., Pd(dba)₂, 10 mol%)
-
Ligand (e.g., tBuDavePhos, 20 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 equiv.)
-
Anhydrous solvent (e.g., xylene)
-
Microwave vial or Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a microwave vial or Schlenk tube charged with a magnetic stir bar, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), the palladium precatalyst (10 mol%), and the ligand (20 mol%).
-
The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (2.0 equiv.) to the vial under the inert atmosphere.
-
Add the anhydrous solvent, followed by the amine (2.0 equiv.) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield in pyrazole amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Heck Reactions with Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Heck reactions with aryl bromides.
Troubleshooting Guides and FAQs
This section addresses specific issues related to common side products in a question-and-answer format.
Issue 1: Formation of Isomerized Alkene Products
Q1: My reaction is producing a mixture of regioisomeric alkenes, with the double bond in a different position than expected. How can I prevent this?
A1: This is likely due to olefin isomerization, a common side reaction in Heck couplings. The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene and undergo subsequent β-hydride elimination at a different position, leading to isomerization.[1]
Troubleshooting Steps:
-
Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote post-reaction isomerization of the desired product.[2] Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Choice of Ligand: The ligand can significantly influence the degree of isomerization. For example, in the Heck coupling of cyclic alkenes, di-tert-butylneopentylphosphine (DTBNpP) promotes isomerization to a much greater extent than trineopentylphosphine (TNpP).[3] Experiment with different phosphine ligands to find one that minimizes isomerization for your specific substrate.
-
Solvent Polarity: Using a less polar solvent can sometimes reduce the rate of isomerization.[1]
-
Additives: The addition of halide salts, such as lithium chloride (LiCl), can sometimes suppress alkene isomerization.[1] Silver salts can also be used to facilitate reductive elimination and reduce the chance of isomerization.[4]
Issue 2: Significant Formation of Biaryl Homocoupling Product
Q2: I am observing a significant amount of homocoupled biaryl product (Ar-Ar) in my reaction mixture, leading to low yields of the desired Heck product. What can I do to minimize this?
A2: Homocoupling of the aryl bromide is a common side reaction, especially at higher reaction temperatures.[5] It can occur through a competing catalytic cycle involving the reaction of the arylpalladium(II) intermediate with another molecule of the aryl bromide.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to suppress homocoupling. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.[5]
-
Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can influence the relative rates of the Heck reaction and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.
-
Control Stoichiometry: Ensure the alkene is present in a slight excess (e.g., 1.2-1.5 equivalents) to favor the Heck pathway over homocoupling.
-
Base Selection: The nature of the base can also play a role. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine, DIPEA) bases.
Issue 3: Formation of Reductive Heck Product (Dehalogenation)
Q3: My starting aryl bromide is being consumed, but instead of the Heck product, I am isolating the corresponding arene (Ar-H). What is causing this dehalogenation?
A3: This side product arises from the "reductive Heck reaction," where the arylpalladium(II) intermediate is reduced to the corresponding arene instead of coupling with the alkene.[3] This is a regularly observed side product, and its formation is influenced by the base, temperature, substrate, and solvent.[3]
Troubleshooting Steps:
-
Hydride Source: The hydride for the reduction can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., formate salts), or even the phosphine ligand. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like DMF, NMP, or toluene.
-
Optimize Reaction Conditions: Focus on conditions that accelerate the desired Heck coupling pathway to outcompete the reductive pathway. This may involve screening different ligands, bases, and solvents.
-
Choice of Base: The choice of base can significantly impact the extent of the reductive Heck reaction.[3] Avoid bases that can readily act as hydride donors.
Data Presentation: Influence of Reaction Parameters on Side Product Formation
The following tables summarize the impact of different reaction parameters on the formation of common side products.
Table 1: Effect of Ligand on Olefin Isomerization in the Heck Reaction of 4-bromoanisole with 2,3-dihydrofuran *
| Ligand | Product Ratio (2-aryl-2,3-dihydrofuran : 2-aryl-2,5-dihydrofuran) |
| Di-tert-butylneopentylphosphine (DTBNpP) | 95 : 5 |
| Trineopentylphosphine (TNpP) | 10 : 90 |
*Data compiled from literature sources.[3]
Table 2: Qualitative Influence of Reaction Conditions on Homocoupling and Reductive Heck Side Products
| Parameter | Effect on Homocoupling | Effect on Reductive Heck |
| Temperature | Increases with higher temperature[5] | Can increase with higher temperature |
| Ligand | Bulky, electron-rich ligands may suppress | Can be influenced by ligand choice |
| Base | Can be influenced by base choice | Strong influence; some bases act as hydride donors[3] |
| Solvent | Can be influenced by solvent choice | Protic solvents can be a hydride source |
Experimental Protocols
Protocol 1: Minimizing Olefin Isomerization in the Heck Reaction of 4-Bromoacetophenone with Styrene
This protocol is adapted from a literature procedure and is optimized for high selectivity of the desired trans-stilbene product.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (or other suitable N-heterocyclic carbene precursor)
-
Potassium carbonate (K₂CO₃)
-
4-Bromoacetophenone
-
Styrene
-
Dimethylformamide (DMF)
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the NHC precursor (0.02 mmol, 2 mol%).
-
Add K₂CO₃ (2.0 mmol).
-
Add 4-bromoacetophenone (1.0 mmol) and styrene (1.5 mmol).
-
Add a 1:1 mixture of degassed DMF and water (6 mL total).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a 1:5 mixture of ethyl acetate/hexane.
-
Filter the organic layer through a short pad of silica gel, washing thoroughly with the same solvent mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide with an Alkene
This is a general starting point for a Heck reaction, which can be optimized to minimize side products.[5]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, (C₆H₅CN)₂PdCl₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., K₂CO₃, Et₃N)
-
Aryl bromide
-
Alkene
-
Anhydrous, degassed solvent (e.g., DMF, NMP, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Add the base (e.g., 2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and the alkene (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Diagram 2: Formation of Side Products in the Heck Reaction
Caption: Pathways for the formation of common side products.
Diagram 3: Logical Workflow for Troubleshooting Heck Reaction Side Products
References
Technical Support Center: Purification of Pyrazole Derivatives from Palladium Catalyst Residue
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on removing palladium catalyst residues from pyrazole derivatives. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my pyrazole derivative? A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2] Scavengers can be silica-based or polymer-based and often feature functional groups like thiols, amines, or phosphines.[2][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated.[1][4]
-
Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities behind in the mother liquor.[1]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][4]
-
Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separate from the product in an organic phase.[1][3]
Q2: How do I choose the best palladium removal method for my specific experiment? A2: The optimal method depends on several factors:
-
The form of the palladium residue: Determine if it is a heterogeneous (solid) or homogeneous (dissolved) species. Simple filtration is only effective for heterogeneous catalysts.[1][3]
-
The nature of your pyrazole derivative: Consider its solubility, stability, and potential to chelate with palladium.[1]
-
The solvent system: The polarity of your solvent can impact the efficiency of scavengers and the solubility of palladium species.[3]
-
The required purity level: For active pharmaceutical ingredients (APIs), stringent limits must be met, often requiring a combination of methods.[2][3]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A3: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[2][5] For platinum group metals, including palladium, the limit is often set at 5-10 ppm for oral consumption.[5][6] These guidelines require manufacturers to perform a risk assessment to control elemental impurities in the final drug product.[7]
Q4: Can I use activated carbon for palladium removal, and what are its limitations? A4: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium residues.[1][8] It can be effective for various forms of palladium.[8] However, its primary limitation is a potential lack of selectivity, which can lead to the non-specific adsorption of the desired pyrazole product, resulting in yield loss.[1][6] Some specialized activated carbons offer improved selectivity.[9]
Troubleshooting Guides
This section addresses common issues encountered during the purification of pyrazole derivatives and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms: The filtrate remains colored (black, grey, or brown), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[3]
-
Possible Causes and Solutions:
-
Cause: Fine palladium particles are passing through the filter.
-
Solution 1: Use a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[3]
-
Solution 2: Optimize your Celite bed filtration. Ensure the bed is well-packed, level, and sufficiently thick (1-2 cm). Pre-wetting the pad with the solvent can prevent cracking and improve effectiveness.[3][4]
-
-
Cause: Soluble palladium species are present.
-
Solution 1: Switch to a different removal method. Filtration is ineffective for homogeneous catalysts; consider using scavengers, precipitation, or chromatography.[3]
-
Solution 2: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent like 2,4,6-Trimercapto-s-triazine (TMT) before filtration.[3]
-
-
Cause: Colloidal palladium has formed.
-
Solution 1: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.
-
Solution 2: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[3]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes and Solutions:
-
Cause: Incorrect scavenger selection.
-
Solution 1: Consider the palladium oxidation state. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[3]
-
Solution 2: Perform a scavenger screen. Test a small panel of different scavengers (e.g., thiol, amine, phosphine-based) to identify the most effective one for your specific pyrazole derivative and solvent system.[2][3]
-
-
Cause: Insufficient scavenger loading or reaction time.
-
Solution: Increase the equivalents of the scavenger or extend the reaction time. Heating the mixture can also increase the rate of scavenging.[10]
-
-
Cause: The product is binding to the scavenger.
-
Problem 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptoms: The efficiency of your established purification protocol varies significantly between different runs.
-
Possible Causes and Solutions:
-
Cause: Variation in the palladium species at the end of the reaction (e.g., different oxidation states or ligands).
-
Solution 1: Standardize your reaction work-up procedure to ensure consistency in the palladium species before the purification step.[1]
-
Solution 2: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed form.[1]
-
Solution 3: Use a broad-spectrum scavenger that is effective against a wider range of palladium species.[1]
-
-
Data Presentation
The following table summarizes the performance of various palladium removal techniques as reported in literature. Initial and final palladium concentrations are provided to illustrate the efficiency of each method.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Notes |
| Scavenging (MP-TMT) [11] | 33,000 | < 200 | > 99.4 | High catalyst loading, single treatment. |
| Scavenging (MP-TMT) [11] | 500 - 800 | < 10 | > 98 | More typical catalyst loading. |
| Scavenging (PhosphonicS SPM32) [12] | ~2100 | 27.3 (after 2h) | 98.7 | Scavenging of Pd(OAc)₂ in acetonitrile. |
| Scavenging (PhosphonicS SPM32) [12] | ~2100 | < 10.5 (after 20h) | > 99.5 | Extended scavenging time. |
| Activated Carbon (Darco KB-B) [2] | 300 | < 1 | > 99.6 | Combined with an antisolvent crystallization step. |
| Activated Carbon + Chelator [2] | 9100 | < 273 | > 97 | Binary system of Nuchar AquaGuard and 1,2-ethanedithiol. |
| Scavenging (Si-TMT) [2] | Not specified | < 1 | High | Adopted on a 7 kg scale, followed by crystallization. |
| Column Chromatography + Scavenging Resin [13] | ~5000 (crude) | < 50 | ~99 | Average level in isolated samples. |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact, level bed.[3]
-
Pre-wet the Pad: Pre-wet the Celite pad with the same solvent used in your reaction mixture. This helps prevent cracking of the bed during filtration.[3]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the mixture onto the center of the Celite bed.[4]
-
Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[4]
-
Collect the Filtrate: The collected filtrate contains the pyrazole derivative, now free of heterogeneous palladium.[4]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This protocol is suitable for removing soluble palladium species.
-
Select the Scavenger: Choose an appropriate scavenger based on the palladium's likely oxidation state and your solvent system. A preliminary screen of different scavengers is recommended.[3]
-
Add Scavenger: To the crude product dissolved in a suitable solvent, add the solid-supported scavenger (typically 2-4 equivalents relative to the palladium catalyst).[10]
-
Agitate: Stir the mixture at room temperature or with gentle heating. Scavenging times can range from 1 to 16 hours.[10][11]
-
Filter: Remove the scavenger by filtration through a Büchner funnel or a syringe filter.[1]
-
Wash: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[1]
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[1]
-
Analyze: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal.[1][14]
Protocol 3: Palladium Removal Using Activated Carbon
This is a cost-effective method for adsorbing a range of palladium species.
-
Dissolve Product: Dissolve the crude pyrazole derivative in an appropriate solvent (e.g., Toluene, THF, Methanol).[1]
-
Add Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Agitate: Stir the mixture vigorously at room temperature or with heating (e.g., 45 °C) for a period of 1 to 18 hours.[2]
-
Filter: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.
-
Wash: Wash the filter cake with fresh solvent.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for purifying pyrazole derivatives from palladium catalyst residues.
Caption: Troubleshooting decision tree for common palladium purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. sopachem.com [sopachem.com]
- 11. biotage.com [biotage.com]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
preventing homocoupling in Suzuki reactions with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Topic: Preventing Homocoupling in Suzuki Reactions with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of this compound, with a specific focus on preventing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or ester reagent is a common side reaction in Suzuki couplings, leading to reduced yields of the desired product and complicating purification. This guide provides actionable solutions to common causes of homocoupling.
Problem: Significant formation of a symmetrical biaryl byproduct from the boronic acid reagent is observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the liquid for 20-30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.[1][2] | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the oxygen-mediated homocoupling pathway.[2] |
| Use of a Pd(II) Precatalyst | While common, the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂) can initiate homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. If a Pd(II) source is used, the addition of a mild reducing agent may be beneficial. | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[1] |
| Inappropriate Ligand Choice | For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] These ligands can accelerate the desired catalytic cycle, making the competing homocoupling pathway less favorable.[1] | Enhanced rate of reductive elimination reduces the lifetime of intermediates that can lead to side reactions. |
| Suboptimal Base Selection | The choice of base is critical. For substrates prone to side reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH. The base should be finely powdered and anhydrous if the reaction is run under anhydrous conditions. | A carefully selected base will be strong enough to facilitate transmetalation without promoting significant degradation of the boronic acid or catalyst. |
| Boronic Acid Instability | Electron-deficient boronic acids can be susceptible to protodeboronation and homocoupling. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These reagents can release the boronic acid slowly into the reaction mixture. | Increased stability of the boron reagent can lead to a cleaner reaction profile with fewer byproducts. |
| High Reaction Temperature | Running the reaction at the lowest effective temperature can help suppress side reactions. High temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. | Reduced formation of thermal decomposition products and minimized homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (boronic acid or ester) react to form a symmetrical biaryl compound. This process is often catalyzed by palladium species, particularly Pd(II), and can be exacerbated by the presence of oxidants like oxygen.[2] It leads to a lower yield of the desired cross-coupled product and introduces impurities that can be difficult to separate.
Q2: How does the electronic nature of this compound affect the Suzuki reaction and the propensity for homocoupling?
A2: The benzaldehyde group is electron-withdrawing, which makes the aryl bromide more reactive towards oxidative addition, the first step in the catalytic cycle. While this can be beneficial for the desired reaction, factors that promote homocoupling of the boronic acid partner can still lead to significant byproduct formation. The pyrazole moiety can also influence the electronic properties and potentially coordinate to the palladium catalyst, making the choice of ligand important.
Q3: Can the order of addition of reagents help in minimizing homocoupling?
A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid/ester, and base after the system has been thoroughly deoxygenated. This ensures that the catalyst enters the catalytic cycle quickly, minimizing its exposure to potential deactivating or side-reaction-promoting conditions.
Q4: What are some analytical techniques to identify and quantify homocoupling byproducts?
A4: Homocoupling byproducts can be identified and quantified using several analytical techniques. Thin-layer chromatography (TLC) can often show a spot corresponding to the symmetrical biaryl. For more definitive identification and quantification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize homocoupling by employing a Pd(0) catalyst, a suitable ligand, and rigorous inert atmosphere techniques.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Inerting the System: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate. Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Selection for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with technical support for selecting catalysts and reaction conditions for cross-coupling reactions involving 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, with a focus on minimizing side reactions and preserving the critical aldehyde functional group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenge is the presence of the aldehyde group (-CHO), which is sensitive to many reaction conditions. Key potential issues include:
-
Decarbonylation: Loss of the aldehyde group at elevated temperatures, often catalyzed by the palladium catalyst itself.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, especially if oxidants or certain bases are present.
-
Reduction: Conversion of the aldehyde to an alcohol, which can occur if hydride sources are present.
-
Aldol Condensation: A self-condensation reaction of the aldehyde, typically promoted by strong bases.
-
Poor Catalyst Performance: The pyrazole nitrogen and the aldehyde oxygen can coordinate to the palladium center, potentially inhibiting catalytic activity.
The goal is to select a catalyst system that is reactive enough to activate the C-Br bond on the pyrazole ring while being gentle enough to leave the aldehyde group untouched.
Q2: Which type of palladium catalyst is generally recommended for reactions with aldehyde-containing substrates?
For aldehyde-sensitive substrates, modern palladium catalysts employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands form stable and highly active palladium complexes that can facilitate cross-coupling at lower temperatures, thereby minimizing temperature-dependent side reactions like decarbonylation.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. They promote rapid oxidative addition and reductive elimination, leading to efficient catalysis under mild conditions.
-
N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes) are also very effective, offering high stability and activity.
Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures, increasing the risk of aldehyde degradation.
Q3: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is critical to prevent side reactions.
-
Base: Mild to moderate bases are generally preferred.
-
Carbonates such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices for Suzuki and Buchwald-Hartwig reactions. They are typically strong enough to facilitate the catalytic cycle but not so strong as to cause significant aldol condensation.
-
Avoid strong bases like alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH, KOH) where possible, as they significantly increase the risk of aldol reactions.
-
-
Solvent: Aprotic solvents are generally recommended.
-
Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are commonly used, often with water as a co-solvent, especially for Suzuki reactions.
-
Aromatic solvents like toluene can also be effective, particularly for reactions run at slightly higher temperatures.
-
Avoid protic solvents like ethanol or methanol if reduction of the aldehyde is a concern.
-
Troubleshooting Guide: Common Side Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product has lost the aldehyde group (decarbonylation). | Reaction temperature is too high. The catalyst system (ligand) is not sufficiently stabilizing. | • Lower the reaction temperature. Consider running the reaction at 60-80 °C instead of >100 °C.• Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, or an NHC ligand like IPr) to promote faster reductive elimination. |
| Formation of a carboxylic acid byproduct. | Presence of oxygen/air in the reaction vessel. Oxidative degradation of the aldehyde. | • Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).• Use degassed solvents to remove dissolved oxygen. |
| Formation of a benzyl alcohol byproduct. | Presence of a hydride source. The boronic acid reagent in Suzuki coupling may contain borohydride impurities. | • Use high-purity boronic acids or their corresponding pinacol esters (BPin).• Avoid reagents that can act as reducing agents. |
| Formation of high molecular weight impurities (aldol products). | The base is too strong. High concentration of the aldehyde substrate. | • Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).• Run the reaction at a lower concentration. |
| Low or no conversion of starting material. | Catalyst inhibition or deactivation. Insufficiently active catalyst system for the C-Br bond. | • Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).• Switch to a more active catalyst system. For a challenging C-Br bond on an electron-rich heterocycle, a highly active ligand like XPhos or SPhos is beneficial.• Ensure the base is sufficiently soluble and active in the chosen solvent system. |
Recommended Catalyst Systems for Common Cross-Coupling Reactions
The table below summarizes recommended starting conditions for various cross-coupling reactions with this compound. These conditions are chosen to favor the preservation of the aldehyde group.
| Reaction Type | Palladium Precursor | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. |
| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane / H₂O (e.g., 10:1) | 70-90 °C |
| Heck Coupling | Pd(OAc)₂ | RuPhos or P(o-tol)₃ | K₂CO₃ or Et₃N | Toluene or DMF | 80-100 °C |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | (None needed, PPh₃ is part of precursor) | Et₃N / CuI (co-catalyst) | THF or DMF | 25-50 °C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | K₂CO₃ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-100 °C |
Detailed Experimental Protocol: Suzuki Coupling
This protocol provides a representative methodology for the Suzuki coupling of this compound with an arylboronic acid, optimized for aldehyde compatibility.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the pre-catalyst.
-
Evacuate and backfill the reaction flask with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v ratio) to the reaction flask.
-
Add the pre-catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
The following diagrams illustrate the decision-making process for catalyst selection and potential side reaction pathways.
Caption: Workflow for selecting an aldehyde-compatible catalyst system.
Caption: Potential side reaction pathways for the aldehyde substrate.
Technical Support Center: Workup Procedures for Reactions Involving 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The following sections detail workup procedures for common reactions involving this versatile chemical intermediate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the workup of reactions with this compound, presented in a question-and-answer format.
Knoevenagel Condensation
Q1: After performing a Knoevenagel condensation with this compound and an active methylene compound, I have a persistent emulsion during the aqueous workup. How can I resolve this?
A1: Emulsion formation during the workup of Knoevenagel condensations can be a common issue. Here are several troubleshooting steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of your product, making the aqueous layer more acidic or basic can disrupt the emulsion.
-
Filtration through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can help to remove them and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can sometimes disrupt the emulsion.
Q2: My Knoevenagel condensation product has a low yield after purification. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors in a Knoevenagel condensation. Consider the following:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.
-
Product Solubility: Your product might have some solubility in the aqueous layer, especially if the reaction is performed in a water-miscible solvent like ethanol. To minimize this, you can try to precipitate the product by adding cold water or an ice/acid mixture to the reaction mixture before filtration.[1]
-
Suboptimal pH during Workup: The pH of the aqueous phase during extraction can significantly impact the product's solubility and stability. Ensure the pH is optimized for your specific product to minimize losses to the aqueous layer.
-
Purification Losses: During recrystallization or column chromatography, product can be lost. Ensure the chosen solvent system for purification is optimal for your product, providing good solubility at high temperatures and poor solubility at low temperatures for recrystallization, or appropriate elution in chromatography.
Suzuki-Miyaura Coupling
Q3: I am having trouble removing the palladium catalyst from my biaryl product after a Suzuki-Miyaura coupling reaction. What are the best practices for this?
A3: Residual palladium can be a persistent issue in Suzuki-Miyaura couplings. Here are some effective methods for its removal:
-
Aqueous Washes: Thoroughly wash the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of ammonium chloride to help sequester the palladium salts.
-
Filtration through Celite or Silica Gel: Passing the crude product solution through a short plug of silica gel or Celite can effectively adsorb the palladium catalyst.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon for a period, followed by filtration, can remove residual palladium. Be aware that this may also lead to some loss of the desired product.
-
Specific Scavengers: Commercially available palladium scavengers can be used for highly efficient removal of the catalyst.
Q4: My Suzuki-Miyaura coupling reaction of this compound shows significant formation of a homocoupling byproduct of the boronic acid. How can I minimize this?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure the complete consumption of the aryl bromide.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to suppress the homocoupling of the boronic acid.
-
Choice of Base: The choice of base can influence the extent of homocoupling. Weaker bases are sometimes found to reduce this side reaction.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Wittig Reaction
Q5: How do I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction product?
A5: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are some strategies for its removal:
-
Crystallization: If your product is a solid, careful selection of a recrystallization solvent can often leave the triphenylphosphine oxide in the mother liquor.
-
Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired alkene from triphenylphosphine oxide. A non-polar eluent will typically elute the alkene first.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing for its removal by filtration.[2]
-
Extraction with Acid: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove triphenylphosphine oxide.
Reductive Amination
Q6: My reductive amination reaction is producing a significant amount of the corresponding alcohol from the reduction of the starting aldehyde. How can I prevent this?
A6: The formation of the alcohol byproduct is a common issue in reductive aminations. To favor the formation of the desired amine, consider the following:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.
-
Stepwise Procedure: Perform the reaction in two steps. First, form the imine by reacting the aldehyde and the amine, often with the removal of water. Then, in a separate step, add the reducing agent.
-
pH Control: The rate of imine formation and reduction can be pH-dependent. Maintaining the optimal pH for your specific substrates can improve the yield of the desired amine.
Experimental Protocols
General Workup Procedure for a Knoevenagel Condensation
This protocol describes a general workup for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute hydrochloric acid. This will cause the product to precipitate out of the solution.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[1]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Data Presentation
| Reaction Type | Reagent 1 | Reagent 2 | Typical Solvent(s) | Typical Workup Procedure | Expected Yield Range |
| Knoevenagel Condensation | This compound | Malononitrile | Ethanol, Pyridine | Pouring into ice/acid, filtration, washing with water and cold ethanol.[1] | 70-90% |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Toluene, Dioxane | Aqueous wash (e.g., with NaHCO₃), extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration. | 60-85% |
| Wittig Reaction | This compound | Benzyltriphenylphosphonium chloride | THF, Dichloromethane | Aqueous quench, extraction, drying, and purification by column chromatography to remove triphenylphosphine oxide.[2] | 50-80% |
| Reductive Amination | This compound | Benzylamine | Methanol, DCE | Quenching of reducing agent, aqueous workup, extraction with an organic solvent, drying, and concentration. | 65-90% |
Mandatory Visualization
Caption: A general experimental workflow for the workup and purification of products from reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromopyrazole Benzaldehyde and 4-Chloropyrazole Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-bromopyrazole benzaldehyde and 4-chloropyrazole benzaldehyde, two key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The comparative analysis is supported by experimental data from studies on related halopyrazole systems, focusing on transformations relevant to drug discovery and development.
Executive Summary
The primary determinant of reactivity in 4-halopyrazole benzaldehydes is the nature of the carbon-halogen bond on the pyrazole ring. In general, the 4-bromo derivative exhibits greater reactivity in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This often translates to milder reaction conditions and faster reaction times. However, the 4-chloro analogue offers advantages in terms of cost and stability, and with the development of highly active catalyst systems, can be a viable and sometimes preferred substrate.
The electronic nature of the halopyrazole substituent also influences the reactivity of the benzaldehyde functional group. Both 4-bromo- and 4-chloropyrazole moieties are electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack. The subtle differences in the electronic effects of the two halogens can lead to nuanced differences in the reactivity of the aldehyde.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the C4 position of the pyrazole ring is a common strategy for the elaboration of these scaffolds. The reactivity of the C-X bond (where X = Br or Cl) is of paramount importance in widely used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 4-halopyrazoles, the 4-bromo derivatives generally provide a good balance of reactivity and stability.[1] While 4-chloropyrazoles can also be effective coupling partners, they typically require more sophisticated and highly active catalyst systems to achieve comparable yields.[1]
| Halogen | Catalyst System | Base | Typical Yield | Notes |
| Bromo | XPhos Pd G2 | K₃PO₄ | 80-93% | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95% | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. In this reaction, the reactivity trend of I > Br > Cl is pronounced. 4-bromopyrazoles are moderately reactive, while 4-chloropyrazoles are generally challenging substrates, requiring specialized catalysts and often resulting in lower yields.
| Halogen | Catalyst System | Base | Typical Yield | Notes |
| Bromo | Pd(PPh₃)₄, CuI | Et₃N | 50-80% | Less reactive than iodo-pyrazoles, may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | 30-60% | Generally challenging and requires specialized, highly active catalysts.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Studies on related 4-halopyrazole systems have shown that the choice of halogen can significantly impact the outcome, and the optimal substrate may depend on the nature of the amine coupling partner. For amines lacking β-hydrogens, 4-bromopyrazoles have been shown to be highly effective substrates in palladium-catalyzed aminations.
| Halogen | Catalyst System | Amine Type | Typical Yield | Notes |
| Bromo | Pd(dba)₂/tBuDavePhos | Lacking β-hydrogens | 60-90% | The most effective substrate for this specific palladium-catalyzed amination.[1] |
| Chloro | - | - | Lower | Generally less reactive than the bromo derivative. |
Reactivity of the Benzaldehyde Moiety
The 4-halopyrazole substituent influences the reactivity of the benzaldehyde group through its electronic effects. Both 4-bromo- and 4-chloropyrazole moieties are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon of the aldehyde. This enhanced electrophilicity makes the aldehyde more reactive towards nucleophilic addition reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Halopyrazole Benzaldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Halopyrazole benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 4-halopyrazole benzaldehyde, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 4-Halopyrazole Benzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazoles.
Materials:
-
N-substituted-4-halopyrazole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, excess, as solvent and reagent)
Procedure:
-
Cool a solution of DMF to 0 °C in a reaction vessel under an inert atmosphere.
-
Slowly add phosphorus oxychloride to the DMF with stirring. The Vilsmeier reagent will form in situ.
-
Add the N-substituted-4-halopyrazole to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a base (e.g., NaOH) to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reactivity comparison of 4-bromo- and 4-chloropyrazole benzaldehyde.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
A Comparative Guide to Analytical Method Validation for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Given the absence of publicly available, specific validation studies for this compound, this document outlines a comparison of two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
The presented data and protocols are representative of typical validation outcomes for similarly structured aromatic aldehydes and pyrazole derivatives, established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] These guidelines ensure that an analytical procedure is suitable for its intended purpose.[2]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a summary comparison of hypothetical HPLC-UV and GC-FID methods for the quantification of this compound.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: HPLC-UV | Method B: GC-FID |
| Instrumentation | HPLC system with UV Detector | Gas Chromatograph with FID |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) | Capillary column (e.g., CP-Sil 5 CB, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Carrier Gas: Nitrogen or Helium |
| Elution Mode | Gradient | Temperature Program |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 30°C | 250°C (Injector), 300°C (Detector) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Detection | UV at 254 nm | Flame Ionization Detection |
| Run Time | ~15 minutes | ~10 minutes |
Validation and Comparative Performance Data
The following tables summarize the expected performance of the two methods across key validation parameters.[1][3]
Table 2: Linearity and Range
| Parameter | Method A: HPLC-UV | Method B: GC-FID |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 3: Accuracy (Recovery)
| QC Level | Method A: HPLC-UV (% Recovery) | Method B: GC-FID (% Recovery) |
| Low QC (5 µg/mL) | 98.0 - 102.0% | 97.5 - 101.5% |
| Medium QC (50 µg/mL) | 98.5 - 101.5% | 98.0 - 101.0% |
| High QC (90 µg/mL) | 99.0 - 101.0% | 98.5 - 100.5% |
Table 4: Precision (%RSD)
| QC Level | Method A: HPLC-UV (%RSD) | Method B: GC-FID (%RSD) |
| Intra-day Precision | < 2.0% | < 2.0% |
| Inter-day Precision | < 3.0% | < 3.0% |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Method A: HPLC-UV | Method B: GC-FID |
| LOD | ~0.3 µg/mL | ~0.5 µg/mL |
| LOQ | ~1.0 µg/mL | ~1.5 µg/mL |
Specificity: For both methods, specificity would be demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. In HPLC, this can be confirmed using a photodiode array (PDA) detector to assess peak purity. For GC, mass spectrometry (GC-MS) is often used to confirm the identity of the peak and ensure no co-eluting species are present.[5][6]
Experimental Protocols
Detailed methodologies for the validation of these analytical methods are provided below.
Method A: HPLC-UV Validation Protocol
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
QC Samples: Prepare QC samples at three concentration levels: Low (LQC, 3 µg/mL), Medium (MQC, 40 µg/mL), and High (HQC, 80 µg/mL).
-
-
Linearity Assessment:
-
Inject each calibration standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy and Precision:
-
Intra-day: Analyze six replicates of LQC, MQC, and HQC samples on the same day.
-
Inter-day: Analyze six replicates of LQC, MQC, and HQC samples on three different days.
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Method B: GC-FID Validation Protocol
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like chloroform, with an internal standard such as 4-chlorocresol.[7]
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
QC Samples: Prepare QC samples at Low (3 µg/mL), Medium (40 µg/mL), and High (80 µg/mL) concentrations.
-
-
Linearity Assessment:
-
Inject each calibration standard in triplicate.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the correlation coefficient (r²) and regression equation.
-
-
Accuracy and Precision:
-
Perform intra-day and inter-day precision and accuracy analyses as described for the HPLC-UV method, analyzing six replicates at each QC level.
-
-
LOD and LOQ:
-
Calculate the LOD and LOQ using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or the calibration curve method.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for analytical method validation and selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and GC-FID represent viable and effective methods for the quantitative analysis of this compound. The HPLC-UV method may offer slightly better sensitivity (lower LOD/LOQ) and is well-suited for non-volatile or thermally labile compounds. The GC-FID method provides a faster run time and is an excellent alternative if the compound is sufficiently volatile and thermally stable. The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For identification and confirmation, coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) is recommended.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. commons.und.edu [commons.und.edu]
- 6. medium.com [medium.com]
- 7. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for Suzuki Coupling of 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For scientists engaged in drug discovery and materials science, the synthesis of functionalized pyrazoles is of paramount importance due to their prevalence in biologically active compounds. The choice of ligand is critical for the success of the Suzuki coupling of 4-bromopyrazoles, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common ligand classes, supported by experimental data, to aid in the selection of the optimal catalytic system.
Performance Comparison of Ligand Systems
The selection of a suitable ligand for the Suzuki coupling of 4-bromopyrazoles is dependent on the specific substrate and desired reaction conditions. Below is a summary of the performance of various palladium catalyst and ligand systems. Traditional phosphine ligands, modern Buchwald-Hartwig type ligands, and N-heterocyclic carbene (NHC) ligands are compared.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [1] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | [1] |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [2] |
Note: Yields are often dependent on the specific arylboronic acid used. For instance, using XPhos Pd G2, the coupling of unprotected 4-bromopyrazole with phenylboronic acid yielded 86%, while the reaction with 4-(trifluoromethyl)phenylboronic acid resulted in a 61% yield under similar conditions.[2]
Ligand Selection Workflow
The choice of ligand can be guided by the nature of the pyrazole substrate and potential side reactions. The following diagram illustrates a decision-making workflow for ligand selection in the Suzuki coupling of 4-bromopyrazoles.
Caption: Decision workflow for ligand selection in 4-bromopyrazole Suzuki coupling.
Experimental Protocols
Detailed methodologies for key experiments are provided below, representing different classes of ligands.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]
-
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
Na₂CO₃ (0.25 mmol, 2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
-
Protocol 2: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids using a Buchwald Ligand [2]
-
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (6-7 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum, and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the palladium pre-catalyst (XPhos Pd G2).
-
To the solid mixture, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Suzuki Coupling of N-Acylpyrazoles using an NHC Ligand [1]
-
Materials:
-
N-Acyl-4-bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(IPr)Pd(cinnamyl)Cl (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
THF
-
-
Procedure:
-
In a glovebox, combine the N-acyl-4-bromopyrazole, arylboronic acid, (IPr)Pd(cinnamyl)Cl, and K₂CO₃ in a reaction vessel.
-
Add THF and seal the vessel.
-
Heat the reaction mixture at 110 °C for 15 hours.
-
After cooling, the reaction mixture is worked up using standard extraction and purification procedures.
-
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of ligand is a critical parameter in the successful Suzuki coupling of 4-bromopyrazoles. For simple, N-protected pyrazoles, traditional ligands like PPh₃ can provide good to excellent yields.[1] For more challenging unprotected N-H pyrazoles, which are prone to side reactions such as debromination, bulky, electron-rich phosphine ligands like XPhos and SPhos are often necessary to achieve high yields.[2] N-heterocyclic carbene ligands also represent a powerful alternative for these challenging substrates.[1] The provided data and protocols offer a solid foundation for researchers to select and optimize conditions for their specific synthetic targets.
References
biological activity of derivatives from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Performance of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted performance of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to predict its solubility, stability, and reactivity. Furthermore, detailed experimental protocols are provided to enable researchers to generate their own comparative data.
Predicted Performance Overview
The performance of this compound is dictated by its molecular structure, which features a polar aromatic aldehyde group, a halogenated pyrazole ring, and a benzene ring. These components contribute to its moderate polarity and reactivity.
Predicted Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." Given the structure of this compound, its solubility is expected to vary across different solvent polarities. Aromatic aldehydes are generally soluble in organic solvents, while their solubility in water decreases with increasing molecular size[1][2][3]. Pyrazole itself exhibits greater solubility in organic solvents like ethanol, methanol, and acetone compared to water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent System | Solvent Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The large, non-polar aromatic structure is expected to dominate, leading to poor solvation by polar water molecules. |
| Methanol / Ethanol | High | Moderate to High | The polar hydroxyl group of the alcohols can interact with the aldehyde and pyrazole moieties, while the alkyl chain can solvate the aromatic rings. |
| Acetone | Medium | High | The polar aprotic nature of acetone makes it a good solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Medium | High | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Medium | High | A polar aprotic ether that is a good solvent for many organic compounds. |
| Acetonitrile | Medium | Moderate to High | A polar aprotic solvent that should effectively solvate the compound. |
| Toluene / Hexane | Low | Low to Moderate | The non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the molecule. |
Predicted Stability
The stability of this compound is crucial for its storage and use in chemical reactions. The pyrazole ring is generally stable to oxidation[4]. However, the aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen)[2]. The stability can also be influenced by the solvent.
Table 2: Predicted Stability of this compound in Different Solvent Systems
| Solvent System | Potential for Degradation | Predicted Stability | Notes |
| Protic Solvents (e.g., Alcohols) | May participate in acetal formation in the presence of acid catalysts. | Moderate | Generally stable, but reactions with the solvent are possible under certain conditions. |
| Aprotic Solvents (e.g., DCM, THF, Acetonitrile) | Low | High | These solvents are less likely to react with the aldehyde functionality. |
| Air/Oxygen | Oxidation of the aldehyde group | Low | Should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Acidic Conditions | Potential for polymerization or other side reactions. | Moderate | The stability will depend on the specific acid and reaction conditions. |
| Basic Conditions | Potential for Cannizzaro reaction or other base-catalyzed reactions. | Moderate | The stability will depend on the specific base and reaction conditions. |
Predicted Reactivity
The reactivity of the aldehyde group is a key feature of this molecule, making it a valuable intermediate in organic synthesis. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The pyrazole ring and the bromine atom are expected to have an electron-withdrawing effect, which should enhance the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde[5]. The choice of solvent can significantly impact reaction rates and, in some cases, the reaction pathway.
Table 3: Predicted Reactivity of this compound in Different Solvent Systems
| Reaction Type | Solvent Polarity | Predicted Effect on Reactivity | Rationale |
| Nucleophilic Addition | Polar Aprotic (e.g., DMF, DMSO) | Enhanced | These solvents can stabilize charged intermediates and transition states, accelerating the reaction. |
| Non-polar (e.g., Toluene, Hexane) | Reduced | Slower reaction rates are expected due to less stabilization of polar intermediates. | |
| Wittig Reaction | Aprotic (e.g., THF, Diethyl ether) | Favorable | Common solvents for Wittig reactions, providing a suitable environment for the ylide and aldehyde to react. |
| Reductive Amination | Protic (e.g., Methanol, Ethanol) | Favorable | Alcohols are common solvents for this reaction, often used in conjunction with a reducing agent. |
Experimental Protocols
To obtain quantitative and comparative data for the performance of this compound, the following experimental protocols are recommended.
Determination of Solubility
This protocol provides a standard method for determining the qualitative and quantitative solubility of the compound.
Materials:
-
This compound
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, THF, acetonitrile, toluene, hexane)
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure for Qualitative Solubility:
-
Weigh approximately 10 mg of the compound into a vial.
-
Add 1 mL of the selected solvent.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Solubility (Equilibrium Solubility Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment
This protocol outlines a method to assess the stability of the compound in different solvents under various conditions.
Materials:
-
This compound
-
A range of solvents
-
Vials with airtight seals
-
Temperature-controlled ovens or incubators
-
Light exposure chamber (optional, for photostability)
-
Analytical instrumentation for quantification (e.g., HPLC)
Procedure:
-
Prepare stock solutions of the compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solutions into several vials.
-
Store the vials under different conditions:
-
Temperature: e.g., Room temperature (25 °C), elevated temperature (40 °C), refrigerated (4 °C).
-
Light: Protected from light and exposed to light (as per ICH Q1B guidelines for photostability testing).
-
Atmosphere: Under ambient air and under an inert atmosphere (e.g., nitrogen).
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each vial.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Calculate the percentage of the compound remaining at each time point to assess its stability.
Comparative Alternatives
For synthetic applications, several alternative substituted benzaldehydes can be considered, depending on the desired electronic properties and subsequent reactivity.
Table 4: Alternative Substituted Benzaldehydes for Comparison
| Compound | Key Features | Potential Applications |
| 4-Bromobenzaldehyde | A common building block with an electron-withdrawing bromine atom.[6] | General organic synthesis, cross-coupling reactions.[6] |
| 4-Nitrobenzaldehyde | Contains a strongly electron-withdrawing nitro group, enhancing aldehyde reactivity. | Synthesis of pharmaceuticals and dyes where high electrophilicity is required. |
| 4-Methoxybenzaldehyde | Features an electron-donating methoxy group, which may decrease aldehyde reactivity. | Used in fragrance and flavor industries, and as an intermediate in organic synthesis. |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | The unsubstituted pyrazole analog, for assessing the effect of the bromo substituent. | Synthesis of pyrazole-containing bioactive molecules. |
| 4-Formylphenylboronic acid | A versatile reagent for Suzuki coupling reactions to introduce an aldehyde-functionalized aryl group. | Cross-coupling reactions for the synthesis of complex molecules. |
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a given solvent.
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. adpharmachem.com [adpharmachem.com]
The Pivotal Role of Substituents in the Biological Activity of Pyrazole Benzaldehyde Derivatives: A Comparative Analysis
A detailed examination of the structure-activity relationships (SAR) of pyrazole-based compounds reveals that modifications to the chemical scaffold can significantly influence their therapeutic potential. While a comprehensive SAR study on 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde derivatives is not extensively documented in publicly available literature, analysis of closely related pyrazole-4-carbaldehyde derivatives provides valuable insights into the impact of various functional groups on their antimicrobial and anticancer activities. This guide synthesizes findings from multiple studies to offer a comparative overview for researchers in drug discovery and development.
Derivatives of pyrazole-4-carbaldehyde are frequently investigated for their biological properties, with the aldehyde functional group serving as a versatile handle for the synthesis of a wide array of compounds, including Schiff bases and chalcones. The electronic and steric properties of substituents on the pyrazole and benzaldehyde rings play a crucial role in determining the potency and selectivity of these molecules.
Comparative Antimicrobial Activity of Pyrazole Schiff Base Derivatives
Schiff bases, formed by the condensation of pyrazole-4-carbaldehydes with various amines, have demonstrated notable antimicrobial activity. The nature of the substituent on the amine moiety significantly modulates this activity. A study on a series of pyrazole Schiff bases highlighted that the presence of electron-donating groups could enhance antibacterial efficacy. For instance, a thiazole-containing pyrazole Schiff base exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the reference drug chloramphenicol.[1]
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. Data from various studies on pyrazole derivatives show a range of activities against different bacterial and fungal strains. For example, certain pyrazole derivatives have shown MIC values as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis.[2] Another study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives reported MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates.[3]
Below is a comparative table summarizing the antimicrobial activity of representative pyrazole Schiff base derivatives.
| Compound ID | R Group (Substituent on Amine) | Test Organism | MIC (µg/mL) |
| QP7 | o-hydroxy, p-carboxy phenyl | Klebsiella pneumoniae | 12.22 x 10⁻³ (µM/ml) |
| QP7 | o-hydroxy, p-carboxy phenyl | E. coli | 24.44 x 10⁻³ (µM/ml) |
| Compound 3 | Thiazole | S. aureus, S. pyogenes | Better than Chloramphenicol |
| Compound 5a | Dimethylamino | S. aureus, E. coli | 0.25 |
| Compound 5c | - | E. coli, B. subtilis | 64 |
| Compound 6c | - | E. coli, B. subtilis | 64 |
Note: The data presented is from studies on various pyrazole-4-carbaldehyde derivatives, not specifically this compound.
Structure-Activity Relationship in Anticancer Pyrazole Derivatives
In the realm of oncology, pyrazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.
The anticancer activity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, a study on benzimidazole linked pyrazole derivatives showed that many of the synthesized compounds exhibited potent antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[4] Another research highlighted that the introduction of a chloro substituent on a pyrazoline derivative increased its cytotoxic activity, whereas a hydroxyl substituent decreased it.[4]
The following table presents a summary of the anticancer activity of selected pyrazole derivatives against various cancer cell lines.
| Compound Series | Cancer Cell Line | IC50 (µM) |
| Benzofuro[3,2-c]pyrazoles | K562 (Leukemia) | Highly Active |
| Benzofuro[3,2-c]pyrazoles | A549 (Lung) | Highly Active |
| Pyrano[2,3-c]pyrazoles | A549, NCI-H522 (Lung) | Lower than reference drugs |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 60 Human Cancer Cell Lines | Active at 10 µM |
| Quinolin-2(1H)-one-based pyrazoles | HeLa, HCT-116, HCT-8 (Cervical, Colon) | Active |
| Pyrazole-based Compounds (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |
Note: The data is a compilation from various studies on different pyrazole scaffolds and not limited to derivatives of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of the antimicrobial and anticancer activities of pyrazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
References
assessing the efficacy of kinase inhibitors derived from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of kinase inhibitors, with a focus on the potential of pyrazole-based scaffolds. While specific efficacy data for kinase inhibitors directly derived from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not extensively available in peer-reviewed literature, this guide offers a broader comparison of structurally related pyrazole-based kinase inhibitors, alongside detailed experimental protocols for evaluating their efficacy.
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core.[1][2][3] These compounds target a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide will delve into the efficacy of various pyrazole-containing kinase inhibitors, providing a framework for assessing novel compounds, including those that could be synthesized from this compound.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
To provide a comprehensive overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole-based kinase inhibitors against various kinases and cancer cell lines. This data, gathered from various studies, allows for a comparative assessment of their potency.
| Compound/Inhibitor | Target Kinase(s) | Target Cell Line(s) | IC50 (nM) | Reference(s) |
| Afuresertib (GSK2110183) | Akt1 | - | 1.3 | [1] |
| HCT116 (Colon) | 950 | [1] | ||
| Compound 6 (Li et al.) | Aurora A | - | 160 | [1] |
| HCT116 (Colon) | 390 | [1] | ||
| MCF7 (Breast) | 460 | [1] | ||
| Compound 7 (Pyrazolyl Benzimidazole) | Aurora A, Aurora B | - | 28.9 (Aurora A), 2.2 (Aurora B) | [4] |
| A549 (Lung) | 487 | [4] | ||
| HT29 (Colon) | 381 | [4] | ||
| Compound 10 (Bcr-Abl Inhibitor) | Bcr-Abl | - | 14.2 | [4] |
| K562 (Leukemia) | 270 | [4] | ||
| Compound 16 (Chk2 Inhibitor) | Chk2 | - | 48.4 | [4] |
| Compound 17 (Chk2 Inhibitor) | Chk2 | - | 17.9 | [4] |
| Compound 22 (CDK Inhibitor) | CDK2, CDK5 | - | 24 (CDK2), 23 (CDK5) | [1] |
| Compound 24 (CDK1 Inhibitor) | CDK1 | HepG2 (Liver) | 50 | [1] |
| Huh7 (Liver) | 65 | [1] | ||
| Compound 25 (CDK1 Inhibitor) | CDK1 | HCT116 (Colon) | 35 | [1] |
| Compound 29 (EGFR/HER-2 Inhibitor) | EGFR, HER-2 | - | 210 (EGFR), 1080 (HER-2) | [1] |
| Ruxolitinib | JAK1, JAK2 | - | ~3 (JAK1/2) | [2] |
| Pexmetinib | p38 MAPK, Tie-2 | - | Nanomolar range | [2] |
| Golidocitinib (AZD4205) | JAK1 | - | Potent, specific values not provided | [2] |
| Haspin Inhibitor 1b | Haspin | - | 57 | [5] |
| Haspin Inhibitor 1c | Haspin | - | 66 | [5] |
| Haspin Inhibitor 2c | Haspin | - | 62 | [5] |
| JNK3 Inhibitor 1 | JNK3 | - | 630 | [6] |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | MV4-11 (Leukemia) | 8 | [7] |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | HCT116 | ~3 (Aurora A/B) | [8] |
Experimental Protocols
Accurate assessment of kinase inhibitor efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays: an in vitro kinase inhibition assay and a cell-based viability assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9][10][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase and substrate in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase) in the kinase reaction buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[10]
-
-
Kinase Reaction:
-
In a white, opaque plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
Include control wells:
-
"No kinase" control (buffer instead of kinase) to determine background signal.
-
"No inhibitor" control (vehicle, e.g., DMSO, instead of test compound) to determine 100% kinase activity.
-
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
yield comparison of different synthetic routes to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic pathways to produce 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry. We will explore three distinct routes, presenting a quantitative comparison of their yields, detailed experimental protocols, and a visual representation of the synthetic strategies.
At a Glance: Yield Comparison of Synthetic Routes
The following table summarizes the estimated overall yields for the different synthetic routes to this compound.
| Route | Description | Key Reactions | Estimated Overall Yield (%) |
| 1 | Direct N-Arylation of 4-bromopyrazole | Buchwald-Hartwig or Chan-Lam Coupling | 60-93% |
| 2 | Sequential N-Arylation, Bromination, and Oxidation | Ullmann Condensation, Electrophilic Bromination, Oxidation | ~55-65% |
| 3 | Vilsmeier-Haack Formylation Approach | Hydrazone formation, Vilsmeier-Haack Reaction | ~50-60% (for an isomeric product) |
Synthetic Route Analysis and Comparison
Here, we delve into the specifics of each synthetic pathway, outlining the underlying chemical transformations and providing insights into their advantages and disadvantages.
Route 1: Direct N-Arylation of 4-bromopyrazole
This convergent approach involves the direct coupling of 4-bromopyrazole with a 4-formylphenyl synthon in a single step. The two most effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers high yields and functional group tolerance. The reaction of 4-bromo-1H-1-tritylpyrazole with amines has been reported to proceed in yields of 60-67%[1]. While this specific example does not use an aryl partner, the general robustness of the Buchwald-Hartwig reaction suggests that high yields are attainable for the desired transformation.
-
Chan-Lam Coupling: This copper-catalyzed N-arylation provides a cost-effective alternative to palladium-based methods. The Chan-Lam coupling of aryl boronic acids with amines can proceed rapidly at room temperature with yields up to 93%[2].
Advantages:
-
Convergent and step-economical.
-
Potentially high yields in the final step.
Disadvantages:
-
May require expensive palladium catalysts and ligands (Buchwald-Hartwig).
-
Optimization of reaction conditions may be necessary to achieve high yields.
Route 2: Sequential N-Arylation, Bromination, and Oxidation
This linear sequence involves the initial synthesis of 1-(p-tolyl)-1H-pyrazole, followed by bromination at the 4-position of the pyrazole ring, and concluding with the oxidation of the tolyl group to the desired benzaldehyde.
-
N-Arylation: The synthesis of 1-(p-tolyl)-1H-pyrazole can be achieved via an Ullmann condensation of pyrazole with a p-tolyl halide.
-
Bromination: The subsequent electrophilic bromination of the 1-arylpyrazole at the electron-rich 4-position is typically a high-yielding step. For instance, the iodination of a similar substrate, 1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, proceeds with a yield of 81%[3].
-
Oxidation: The final step involves the oxidation of the methyl group of the tolyl substituent to a formyl group. Various oxidizing agents can be employed for this transformation.
Advantages:
-
Utilizes well-established and reliable reactions.
-
Starting materials are readily available.
Disadvantages:
-
Longer synthetic sequence, which can lead to a lower overall yield.
-
The final oxidation step may require careful optimization to avoid over-oxidation or side reactions.
Route 3: Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including pyrazoles. A plausible route would involve the reaction of a substituted hydrazone with the Vilsmeier reagent (a mixture of DMF and POCl₃) to form the pyrazole-4-carbaldehyde core.
While a direct synthesis of the target molecule via this route is not readily found in the literature, the synthesis of an isomer, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been reported with a 56% yield[4]. This indicates the feasibility of the Vilsmeier-Haack reaction for constructing the core structure, although the synthesis of the specific target isomer would require a different starting hydrazone.
Advantages:
-
A well-established method for the synthesis of pyrazole-4-carbaldehydes.
Disadvantages:
-
The synthesis of the required starting hydrazone may be challenging.
-
The regioselectivity of the Vilsmeier-Haack reaction can sometimes be an issue.
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below. These protocols are based on analogous transformations found in the literature and may require optimization for the specific synthesis of this compound.
Protocol for Route 1: Buchwald-Hartwig Amination (General Procedure)
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides[5].
Materials:
-
4-bromobenzaldehyde (1 equiv.)
-
4-bromo-1H-pyrazole (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2 equiv.)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzaldehyde, 4-bromo-1H-pyrazole, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol for Route 2 (Step 2): Bromination of 1-Arylpyrazole (Analogous Procedure)
This protocol is based on the iodination of a 1-aryl-3-trifluoromethyl-1H-pyrazole[3].
Materials:
-
1-(p-tolyl)-1H-pyrazole (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Acetonitrile
Procedure:
-
Dissolve 1-(p-tolyl)-1H-pyrazole in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-bromo-1-(p-tolyl)-1H-pyrazole.
Protocol for Route 3: Vilsmeier-Haack Reaction (Analogous Procedure)
This protocol is adapted from the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[4].
Materials:
-
Appropriate hydrazone precursor
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add the hydrazone precursor to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflow of the compared synthetic routes.
Caption: Comparison of three synthetic routes to this compound.
Caption: Logical workflow for selecting the optimal synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Proper Disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde as a hazardous, halogenated organic waste. Engage a licensed chemical waste disposal service for final disposal.[1] Never dispose of this chemical down the drain.[1][2]
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of this compound, a compound that, due to its brominated and pyrazole-containing structure, requires careful handling as hazardous waste.[3][4] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
I. Hazard Assessment and Safety Precautions
Immediate Safety and Handling:
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1][5] This includes:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] The following steps outline the process for accumulating and preparing the waste for pickup.
1. Waste Segregation:
Proper segregation is the most critical first step to prevent accidental chemical reactions and ensure correct disposal.[1]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid halogenated organic waste.[1][3]
-
Contaminated materials such as weighing papers, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this container.[1]
-
-
Liquid Waste:
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4] Polyethylene containers are often suitable for halogenated solvent waste.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[4][9] The label should also include:
3. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[4]
-
This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]
-
Ensure the container is stored in secondary containment to prevent spills.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide a detailed inventory of the waste, including the chemical names and quantities.[1]
-
Follow their specific instructions for packaging and preparing the waste for transport.[1]
Data and Visual Guides
Quantitative Disposal Guidelines
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the disposal of related laboratory waste streams.
| Waste Type | Container | Disposal Stream | Key Instructions |
| Solid Chemical | Labeled, sealed, compatible container | Solid Halogenated Organic Waste | Segregate from other waste types. Include contaminated disposables. |
| Liquid Solutions | Labeled, sealed, compatible container | Liquid Halogenated Organic Waste | Do not mix with non-halogenated or aqueous waste.[3] |
| Contaminated PPE | Labeled, sealed, compatible container | Solid Halogenated Organic Waste | Dispose of gloves and other PPE after use in accordance with applicable laws.[5] |
| Empty Containers | Original container | Hazardous Waste or Decontaminated | Rinse container three times; the first rinsate must be collected as hazardous waste.[4] Follow institutional guidelines for disposal of decontaminated containers. |
Experimental Protocols
Protocol for Decontamination of Empty Containers:
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue of this compound.
-
Collect Rinsate: The first rinseate must be collected and disposed of as liquid halogenated organic hazardous waste.[4]
-
Subsequent Rinses: Perform at least two additional rinses. These may also need to be collected as hazardous waste depending on institutional policies.
-
Final Disposal: Once decontaminated, the container can be disposed of according to your institution's procedures for non-hazardous glass or plastic recycling.[4]
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Essential Safety and Handling Guide for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[2] |
| A complete suit protecting against chemicals or a lab coat. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator is required. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-risk scenarios, ABEKP2 (EU EN 143) respirator cartridges should be used.[2] |
Hazard Identification and First Aid
Understanding the potential hazards and appropriate first aid measures is critical for immediate and effective response in case of an incident.
| Exposure Route | Potential Hazards | First Aid Procedures |
| Inhalation | May cause respiratory irritation.[2] | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[2] | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] |
| Eye Contact | Causes serious eye irritation.[2] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Harmful if swallowed.[2] | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage are paramount to maintaining the chemical's stability and preventing accidental exposure.
| Aspect | Procedure |
| Handling | Wash hands and face thoroughly after handling. Use only in a well-ventilated area and avoid generating dust.[1][2] Keep the container tightly closed when not in use.[1] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[3] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] Keep containers tightly closed and protected from light.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental safety and regulatory compliance.
| Procedure | Steps |
| Accidental Release | 1. Evacuate personnel from the area.2. Wear appropriate personal protective equipment as outlined in Section 1.3. For dry spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]4. Ensure adequate ventilation.[1] |
| Disposal | 1. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3]2. Do not allow the product to enter drains.[2]3. Contaminated packaging should be disposed of as unused product.[2] |
Experimental Workflow & Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
